SSAO inhibitor-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H23FN4O3 |
|---|---|
Molecular Weight |
326.37 g/mol |
IUPAC Name |
1-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-4-(methoxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23FN4O3/c1-22-11-15(21)2-4-20(5-3-15)14-18-8-13(9-19-14)23-10-12(6-16)7-17/h6,8-9,21H,2-5,7,10-11,17H2,1H3/b12-6+ |
InChI Key |
GZDSVUQUHKADHK-WUXMJOGZSA-N |
Isomeric SMILES |
COCC1(CCN(CC1)C2=NC=C(C=N2)OC/C(=C/F)/CN)O |
Canonical SMILES |
COCC1(CCN(CC1)C2=NC=C(C=N2)OCC(=CF)CN)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of SSAO Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function enzyme with significant implications in various pathological states.[1][2] It is a member of the copper-containing amine oxidase family and is expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[2][3] SSAO/VAP-1 plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes to inflamed tissues.[1][4][] Furthermore, its enzymatic activity catalyzes the oxidative deamination of primary amines, generating aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1][6] These products, particularly H₂O₂, are reactive oxygen species (ROS) that contribute to oxidative stress and tissue damage, exacerbating inflammatory processes.[1][]
Given its central role in inflammation and related diseases, SSAO/VAP-1 has emerged as a promising therapeutic target.[1][3] SSAO inhibitor-3 (also referred to as Compound 2) is a potent inhibitor of this enzyme, showing promise in preclinical research for conditions such as atherosclerosis, diabetes, and autoimmune diseases.[7] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound exerts its therapeutic effects primarily by inhibiting the enzymatic function of SSAO/VAP-1. This inhibition leads to two major downstream consequences:
-
Reduction of Inflammatory Mediators: By blocking the catalytic activity of SSAO, the inhibitor prevents the generation of cytotoxic aldehydes and hydrogen peroxide.[1][6][8] This reduction in ROS mitigates oxidative stress and subsequent endothelial damage, which are key events in the progression of inflammatory diseases and diabetic complications.[2][6]
-
Inhibition of Leukocyte Trafficking: The adhesion function of VAP-1 is closely linked to its enzymatic activity. Inhibition of the enzyme disrupts the interaction between VAP-1 on endothelial cells and its counter-receptors on leukocytes, such as Siglec-9 and Siglec-10.[2][] This impedes the adhesion, rolling, and transmigration of immune cells across the endothelium into inflamed tissues, thereby dampening the inflammatory response.[1][2]
The dual mechanism of this compound, targeting both the enzymatic production of inflammatory molecules and the physical process of leukocyte recruitment, makes it a potent anti-inflammatory agent.[1]
Quantitative Data: Inhibitory Potency
The efficacy of an inhibitor is quantified by its IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound has demonstrated high potency against human SSAO.
| Inhibitor | Target | IC₅₀ |
| This compound | Human SSAO | <10 nM |
| This compound | Human AOC1 | 0.1-10 μM |
| Table 1: Inhibitory potency of this compound against human Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase, Copper Containing 1 (AOC1). Data sourced from MedchemExpress.[7] |
Signaling and Pathophysiological Pathways
The inhibition of SSAO/VAP-1 by this compound interrupts key pathological pathways. The enzymatic products of SSAO are known to activate pro-inflammatory signaling cascades, including NF-κB, PI3K, and MAPK pathways, leading to the upregulation of other adhesion molecules like ICAM-1 and VCAM-1.[2][] By blocking the initial enzymatic step, this compound prevents the activation of these downstream pathways.
Experimental Protocols
The characterization of SSAO inhibitors typically involves a series of in vitro enzymatic assays. Below is a generalized protocol for determining the inhibitory potential of a compound against SSAO.
Protocol: In Vitro SSAO Inhibition Assay
-
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) against SSAO enzyme activity.
-
Materials:
-
Source of SSAO enzyme (e.g., recombinant human SSAO, bovine plasma amine oxidase (BPAO), or rat lung microsomes).[9][10]
-
Substrate: Benzylamine is a commonly used substrate for SSAO.[9][11]
-
Detection Reagent: Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent product resorufin.
-
Horseradish Peroxidase (HRP).
-
Test inhibitor (this compound) at various concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
96-well microplate (black, clear bottom for fluorescence).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in phosphate buffer.
-
In each well of the 96-well plate, add the following in order:
-
Phosphate buffer.
-
SSAO enzyme solution.
-
Inhibitor solution at desired final concentration (or vehicle control).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[11] The duration may be varied to test for time-dependent or irreversible inhibition.[10][11]
-
Prepare a reaction mixture containing the substrate (benzylamine), Amplex® Red, and HRP in phosphate buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over a period of time (e.g., 30-60 minutes).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Types of Inhibition
The precise nature of the inhibition (e.g., reversible, irreversible, competitive) can be determined through more detailed enzyme kinetic studies.[12] For example, varying the pre-incubation time can help distinguish between reversible and irreversible inhibitors; if inhibition increases with pre-incubation time, it suggests an irreversible or time-dependent mechanism.[10][11] Studies on other SSAO inhibitors have shown various modes of action, including competitive, noncompetitive, and suicide inhibition, where the enzyme converts the inhibitor into a reactive molecule that covalently binds to and inactivates the enzyme.[10][13] Further kinetic analysis would be required to fully elucidate the specific type of inhibition for this compound.
Conclusion
This compound is a potent molecule that targets the dual functions of the SSAO/VAP-1 enzyme. Its mechanism of action involves the direct inhibition of the enzyme's catalytic activity, which in turn reduces the production of pro-inflammatory reactive oxygen species and blocks the adhesion and migration of leukocytes to sites of inflammation. This dual-pronged approach provides a robust rationale for its investigation in a wide range of inflammatory and vascular diseases. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals involved in the development of novel anti-inflammatory therapeutics targeting the SSAO/VAP-1 pathway.
References
- 1. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 3. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of semicarbazide-sensitive amine oxidase activities in vitro by imidazoline receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of tissue-bound semicarbazide-sensitive amine oxidase by two haloamines, 2-bromoethylamine and 3-bromopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
The Dual Functionality of Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a multifunctional type II transmembrane glycoprotein with significant implications in physiology and pathology. It exhibits a unique dual role, functioning both as a copper-dependent amine oxidase and as an endothelial adhesion molecule.[1][2] Its enzymatic activity leads to the oxidative deamination of primary amines, generating aldehydes, hydrogen peroxide (H₂O₂), and ammonia, which are implicated in oxidative stress and cellular damage.[2][3] Concurrently, as an adhesion protein, VAP-1 mediates the trafficking and transmigration of leukocytes to sites of inflammation.[4][5] This guide provides an in-depth overview of the core functions of SSAO/VAP-1, its role in signaling and disease, quantitative data on its activity, and detailed experimental protocols for its study.
Core Functions of SSAO/VAP-1
SSAO/VAP-1 is distinguished by its two primary, interconnected functions: enzymatic activity and leukocyte adhesion.[1] It is highly expressed on the surface of vascular endothelial cells, smooth muscle cells, and adipocytes.[1][6]
Enzymatic Function: Amine Oxidase Activity
As a member of the semicarbazide-sensitive amine oxidase (SSAO) family, VAP-1 catalyzes the oxidative deamination of endogenous and exogenous primary amines.[2]
Reaction: R-CH₂-NH₂ + O₂ + H₂O → R-CHO + H₂O₂ + NH₃
The products of this reaction are highly reactive and biologically significant:
-
Aldehydes (e.g., formaldehyde, methylglyoxal): These can cause protein cross-linking and contribute to the formation of advanced glycation end-products (AGEs).[3]
-
Hydrogen Peroxide (H₂O₂): A key signaling molecule at low concentrations, H₂O₂ can also induce significant oxidative stress at higher levels. It is a critical mediator of many of VAP-1's downstream effects.[1][7]
-
Ammonia (NH₃): Can be cytotoxic at elevated concentrations.
This enzymatic function is crucial for clearing biogenic amines but also contributes to pathology when dysregulated.[4]
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazade-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), has emerged as a promising therapeutic target for a multitude of inflammatory and vascular diseases.[1][2][3][4] This enzyme, a member of the copper-containing amine oxidase family, is expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[3][5] SSAO's dual function as both an enzyme and an adhesion molecule plays a critical role in the inflammatory cascade, particularly in mediating the recruitment and transmigration of leukocytes to sites of inflammation.[2][3] Its enzymatic activity results in the production of hydrogen peroxide, aldehydes, and ammonia, which can contribute to oxidative stress and tissue damage.[3][5] Consequently, the development of potent and selective SSAO inhibitors has become a significant area of research in the quest for novel anti-inflammatory therapeutics.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of novel SSAO inhibitors, including key experimental protocols, quantitative data for inhibitor comparison, and insights into the underlying signaling pathways and drug development workflows.
Signaling Pathways and Drug Discovery Workflow
The development of novel SSAO inhibitors follows a structured workflow, from initial target identification to preclinical and clinical evaluation. Understanding the signaling pathways mediated by SSAO is crucial for designing effective inhibitors.
SSAO/VAP-1 Mediated Leukocyte Adhesion and Transmigration
SSAO/VAP-1 plays a pivotal role in the multi-step process of leukocyte extravasation from the bloodstream into inflamed tissues. The process involves the initial tethering and rolling of leukocytes along the endothelial surface, followed by firm adhesion and subsequent transmigration through the endothelial barrier. SSAO/VAP-1 contributes to this cascade through both its enzymatic activity and its function as an adhesion molecule. The hydrogen peroxide generated by SSAO's enzymatic activity can upregulate the expression of other adhesion molecules, further amplifying the inflammatory response.[2]
General Workflow for SSAO Inhibitor Discovery and Development
The path from a promising chemical compound to a clinically approved drug is a long and rigorous process. The general workflow for the discovery and development of SSAO inhibitors encompasses several key stages, each with its own set of experiments and decision-making points.
Synthesis of Novel SSAO Inhibitors
The synthesis of novel SSAO inhibitors is a cornerstone of the drug discovery process. Medicinal chemists design and synthesize a variety of chemical scaffolds to identify compounds with high potency, selectivity, and favorable pharmacokinetic properties. Below are representative, generalized synthetic protocols for key classes of SSAO inhibitors.
General Synthesis of Hydrazine-Based Inhibitors
Hydrazine derivatives represent a significant class of SSAO inhibitors. A general synthetic approach involves the condensation of a suitable carbonyl compound with hydrazine or a substituted hydrazine.
Protocol:
-
Reaction Setup: To a solution of the selected aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).
-
Catalysis: A catalytic amount of an acid, such as acetic acid or hydrochloric acid, is often added to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired hydrazine-based inhibitor.[6]
General Synthesis of 2-Bromoethylamine
2-Bromoethylamine is a well-characterized irreversible inhibitor of SSAO and serves as a valuable tool for in vitro and in vivo studies.[6][7][8][9]
Protocol:
-
Reaction of Ethanolamine with Hydrobromic Acid: Ethanolamine is slowly added to an excess of ice-cold concentrated hydrobromic acid with stirring.
-
Dehydration and Bromination: The resulting mixture is heated to distill off water. The reaction is then refluxed to ensure complete conversion to 2-bromoethylamine hydrobromide.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated product, 2-bromoethylamine hydrobromide, is collected by filtration, washed with a cold solvent like acetone, and dried.[10]
Experimental Protocols
Rigorous experimental evaluation is essential to characterize the potency, selectivity, and efficacy of novel SSAO inhibitors.
In Vitro SSAO Enzyme Activity Assay (Fluorometric)
This assay measures the production of hydrogen peroxide, a product of the SSAO-catalyzed reaction, using a fluorometric probe.
Materials:
-
SSAO enzyme source (e.g., recombinant human SSAO, tissue homogenates)
-
Amine substrate (e.g., benzylamine)
-
Fluorometric probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the SSAO enzyme, substrate, Amplex® Red, HRP, and test inhibitors in the assay buffer.
-
Assay Reaction: In each well of the microplate, add the assay buffer, HRP, Amplex® Red, and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the SSAO enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[11][12][13][14][]
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test inhibitor
-
Vehicle control
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test inhibitor or vehicle control to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
In Vivo Anti-arthritic Activity: Collagen-Induced Arthritis in Mice
The collagen-induced arthritis (CIA) model in mice is a well-established model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[1][3][4][16][17]
Animals:
-
DBA/1 mice (8-10 weeks old)
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor
-
Vehicle control
Protocol:
-
Immunization: Emulsify the type II collagen in CFA and immunize the mice intradermally at the base of the tail.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21. Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and joint rigidity).
-
Drug Administration: Begin administration of the test inhibitor or vehicle control at the onset of arthritis or prophylactically.
-
Data Analysis: Compare the arthritis scores, incidence of arthritis, and changes in paw thickness between the treated and control groups. Histopathological analysis of the joints can also be performed at the end of the study.
Data Presentation: Comparison of Novel SSAO Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of selected novel SSAO inhibitors. This data is crucial for comparing the characteristics of different compounds and guiding lead optimization.
Table 1: In Vitro Potency of Novel SSAO Inhibitors
| Compound | Chemical Class | Target Species | IC50 (nM) | Reference |
| LJP-1207 | Hydrazine | Human | 17 | [13] |
| Rat | 7.5 | [13] | ||
| SzV-1287 | Oxime | Rat | - | [12][14] |
| Compound 4a | Hydrazine | Human | 2 | [13] |
| 2-Bromoethylamine | Haloalkylamine | Rat | Ki = 2.5 µM (reversible) | [8] |
| Phenylhydrazine | Hydrazine | Bovine | 30 | [18] |
| Hydralazine | Hydrazine | Bovine | 1000 | [18] |
| Semicarbazide | Hydrazine | Bovine | Ki = 85 µM (irreversible) | [18] |
Note: IC50 and Ki values can vary depending on the assay conditions and enzyme source.
Table 2: Pharmacokinetic Parameters of Selected SSAO Inhibitors
| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| PXS-4159A (28) | Rat | Oral | 1 | 133 | 479 | 2.2 | |
| SZV-1287 | Mouse | Oral | - | - | - | - | [11] |
Data for a wider range of novel SSAO inhibitors is continuously being generated and published in the scientific literature.
Clinical Development of SSAO Inhibitors
Several SSAO/VAP-1 inhibitors have advanced into clinical trials for various inflammatory and fibrotic diseases, highlighting the therapeutic potential of this target.
Table 3: Selected Clinical Trials of SSAO/VAP-1 Inhibitors
| Drug/Compound | Phase | Indication(s) | NCT Number | Status (as of late 2025) |
| BTT1023 (Timiperone) | Phase II | Primary Sclerosing Cholangitis, Rheumatoid Arthritis | NCT02337846 | - |
| BI 1467335 | Phase II | Diabetic Retinopathy, Non-alcoholic Steatohepatitis (NASH) | NCT03898024 | - |
The status and outcomes of clinical trials are subject to change. For the most up-to-date information, please refer to clinical trial registries such as ClinicalTrials.gov.
Conclusion
The discovery and synthesis of novel SSAO inhibitors represent a vibrant and promising area of drug development. The dual role of SSAO/VAP-1 in inflammation and its association with various pathologies underscore its significance as a therapeutic target. This technical guide has provided a comprehensive overview of the key aspects of this field, from the fundamental signaling pathways to the practicalities of inhibitor synthesis and evaluation. The continued exploration of new chemical scaffolds, coupled with a deeper understanding of the enzyme's biology, will undoubtedly lead to the development of innovative and effective treatments for a range of debilitating diseases. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing this exciting field of medicinal chemistry and pharmacology.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 5. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tissue-bound semicarbazide-sensitive amine oxidase by two haloamines, 2-bromoethylamine and 3-bromopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromoethylamine as a potent selective suicide inhibitor for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromoethylamine, a suicide inhibitor of tissue-bound semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-bromoethylamine, a suicide inhibitor of semicarbazide-sensitive amine oxidase, increases hydralazine hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Proof-of-Concept for the Analgesic Effect and Thermoregulatory Safety of Orally Administered Multi-Target Compound SZV 1287 in Mice: A Novel Drug Candidate for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 17. itmedicalteam.pl [itmedicalteam.pl]
- 18. researchgate.net [researchgate.net]
The Impact of SSAO Inhibitor-3 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper-Containing 3 (AOC3), is a dual-function transmembrane protein with significant implications in a variety of physiological and pathological processes.[1][2] It is predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[3] As an enzyme, SSAO catalyzes the oxidative deamination of primary amines, generating hydrogen peroxide (H₂O₂), the corresponding aldehyde, and ammonia.[1][4] These products, particularly H₂O₂ and cytotoxic aldehydes like formaldehyde and methylglyoxal, can act as signaling molecules and contribute to cellular stress and damage.[4][5][6] Concurrently, SSAO/VAP-1 functions as an adhesion molecule, mediating the trafficking and extravasation of leukocytes at sites of inflammation.[7][8]
SSAO inhibitor-3 (also referred to as Compound 2) is a potent and selective inhibitor of SSAO. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected signaling cascades.
Quantitative Data on SSAO Inhibitor Efficacy
The inhibitory potential of this compound and other relevant inhibitors is summarized in the table below. This data is crucial for researchers designing experiments and for professionals in drug development assessing the therapeutic potential of SSAO inhibition.
| Inhibitor | Target | IC50 | Cell/System | Reference |
| This compound (Compound 2) | Human SSAO | <10 nM | Recombinant Human SSAO | --INVALID-LINK-- |
| This compound (Compound 2) | Human AOC1 | 0.1-10 μM | Recombinant Human AOC1 | --INVALID-LINK-- |
| LJP 1207 | Human SSAO | 17 nM | Recombinant Human SSAO | [1] |
| Compound 4a | SSAO | 2 nM | In vitro assay | [9] |
| PXS-4728A | SSAO | Not specified | Cholesterol-fed rabbits | [2][7] |
| MDL72527 | SSAO | 100 µM (effective concentration) | Rat Aortic Vascular Smooth Muscle Cells | [8][10] |
Note: While quantitative data on the downstream effects of this compound specifically is limited in the public domain, the data from other potent SSAO inhibitors like PXS-4728A and LJP 1207 provide strong evidence for the expected biological outcomes of inhibiting SSAO activity. For instance, treatment with the SSAO inhibitor PXS-4728A has been shown to significantly decrease the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin in the aorta of cholesterol-fed rabbits.[2][7] Furthermore, the irreversible SSAO inhibitor MDL72527 completely abolished cell death induced by SSAO substrates in vascular smooth muscle cells.[8][10]
Cellular Pathways Affected by this compound
This compound primarily impacts cellular functions by blocking the enzymatic and adhesive activities of SSAO/VAP-1. This inhibition leads to the modulation of several key cellular pathways, as detailed below.
The Inflammatory Pathway in Endothelial Cells
SSAO/VAP-1 is a key player in the inflammatory cascade, and its inhibition by this compound can significantly attenuate the inflammatory response through a dual mechanism.
-
Inhibition of Enzymatic Activity: SSAO's enzymatic action on primary amines generates H₂O₂, a potent reactive oxygen species (ROS).[1] At inflammatory sites, elevated H₂O₂ levels act as second messengers, triggering intracellular signaling cascades. This includes the activation of the PI3K/MAPK pathway, which in turn leads to the activation of the transcription factor NF-κB.[3] Activated NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those encoding for other adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin, P-selectin) and chemokines (e.g., IL-8/CXCL8).[3][11] By inhibiting H₂O₂ production, this compound effectively dampens this amplification loop of the inflammatory response.
-
Inhibition of Adhesive Function: SSAO/VAP-1 on the endothelial cell surface also functions as an adhesion molecule, directly interacting with counter-receptors on leukocytes, such as Siglec-9 and Siglec-10.[11][12] This interaction is crucial for the rolling, firm adhesion, and subsequent transmigration of leukocytes across the endothelial barrier into the inflamed tissue.[7][10] this compound, by binding to SSAO/VAP-1, can sterically hinder this interaction, thereby reducing leukocyte recruitment to the site of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Soluble semicarbazide sensitive amine oxidase (SSAO) catalysis induces apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation [pubmed.ncbi.nlm.nih.gov]
The Role of SSAO Inhibitor-3 in Atherosclerosis: A Technical Overview
Disclaimer: This technical guide addresses the therapeutic potential of Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibition in atherosclerosis, with a focus on the inhibitor designated "SSAO inhibitor-3." It is critical to note that as of late 2025, there are no publicly available, peer-reviewed research studies specifically detailing the effects of "this compound" on atherosclerosis. This compound is currently categorized as a research chemical with high inhibitory potency (IC50 <10 nM for human SSAO).[1][2]
Therefore, this document extrapolates the expected mechanisms, potential therapeutic outcomes, and relevant experimental methodologies based on extensive research conducted with other potent and selective SSAO inhibitors, most notably PXS-4728A. The data and protocols presented herein are derived from studies on these surrogate compounds and should be considered representative of the therapeutic class until specific research on "this compound" becomes available.
Introduction to SSAO and its Role in Atherosclerosis
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function enzyme with significant implications in inflammatory diseases.[1][3][4] It is expressed on the surface of endothelial cells and smooth muscle cells within the vasculature.[3][5] SSAO's role in atherosclerosis is multifaceted, primarily driven by its enzymatic activity which catalyzes the oxidative deamination of primary amines. This process generates cytotoxic byproducts: hydrogen peroxide (H₂O₂), aldehydes (e.g., formaldehyde and methylglyoxal), and ammonium.[3][6]
These byproducts contribute to the pathogenesis of atherosclerosis through several mechanisms:
-
Increased Oxidative Stress: The generation of H₂O₂ and reactive aldehydes leads to oxidative damage within the vascular wall, a key initiator of atherosclerotic lesion formation.[3][5]
-
Endothelial Dysfunction: SSAO activity promotes the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on endothelial cells, facilitating the recruitment and transmigration of leukocytes into the arterial intima, a critical step in plaque development.[3][7]
-
Inflammation: The inflammatory cascade is further amplified by the byproducts of SSAO, which act as pro-inflammatory stimuli.[3][7]
-
Smooth Muscle Cell (SMC) Proliferation and Migration: SSAO activity has been shown to influence the behavior of vascular SMCs, contributing to the thickening of the arterial wall.[3][7]
-
Formation of Advanced Glycation End-products (AGEs): The aldehyde byproducts contribute to the formation of AGEs, which further promote inflammation and vascular damage.[3]
Given these detrimental roles, the inhibition of SSAO presents a promising therapeutic strategy for the management of atherosclerosis.
This compound: A Profile
This compound is a potent inhibitor of human SSAO, with a reported IC50 value of less than 10 nM.[1][2] While specific in vivo data is not available, its high potency suggests that it could effectively block the enzymatic activity of SSAO at low concentrations, thereby mitigating the downstream pathological effects in atherosclerosis.
Quantitative Data from Preclinical Studies with SSAO Inhibitors
The following tables summarize quantitative data from preclinical studies using the potent SSAO inhibitor PXS-4728A in established animal models of atherosclerosis. These results provide a benchmark for the potential efficacy of "this compound."
Table 1: Effect of SSAO Inhibition on Atherosclerotic Plaque Area in Animal Models
| Animal Model | Treatment Group | Duration | Plaque Area Reduction (%) | Reference |
| Cholesterol-fed Rabbits | PXS-4728A | 12 weeks | 37.59 | [8] |
| ApoE-deficient Mice | PXS-4728A | Not Specified | Significant Reduction | [9] |
Table 2: Effect of SSAO Inhibition on Biochemical and Cellular Markers in Atherosclerosis Models
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| H₂O₂ Production in Aorta | Cholesterol-fed Rabbits | PXS-4728A | Significantly Decreased | [8] |
| Adhesion Molecule Expression | ApoE-deficient Mice | PXS-4728A | Attenuated | [9] |
| Proinflammatory Cytokine Expression | ApoE-deficient Mice | PXS-4728A | Attenuated | [9] |
| Macrophage Recruitment in Plaques | ApoE-deficient Mice | PXS-4728A | Decreased | [9] |
| Smooth Muscle Cell Proliferation & Migration | A7r5 SMCs (in vitro) | PXS-4728A | Suppressed | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SSAO in Atherogenesis
The following diagram illustrates the central role of SSAO in the signaling cascade that promotes atherosclerosis and the points of intervention for an inhibitor like "this compound."
Experimental Workflow for Evaluating SSAO Inhibitors in Atherosclerosis
The diagram below outlines a typical experimental workflow for assessing the efficacy of an SSAO inhibitor in a preclinical model of atherosclerosis.
Detailed Experimental Protocols (Based on PXS-4728A Studies)
The following are representative protocols for key experiments used to evaluate the effect of SSAO inhibitors on atherosclerosis.
Animal Model and Atherosclerosis Induction
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or Low-density lipoprotein receptor-deficient (LDLR-/-) mice are commonly used as they spontaneously develop atherosclerotic lesions, a process that is accelerated by a high-fat diet.[10][11][12]
-
Diet: A Western-type diet containing high fat and cholesterol is administered to the animals for a specified period (e.g., 8-12 weeks) to induce robust plaque formation.
-
Inhibitor Administration: The SSAO inhibitor (e.g., PXS-4728A) is administered to the treatment group, typically via oral gavage, at a predetermined dose. A vehicle control group receives the same volume of the vehicle solution.
Histological and Immunohistochemical Analysis of Aortic Plaques
-
Tissue Preparation: At the end of the study period, mice are euthanized, and the aortas are perfused and harvested. The aortic arch and thoracic aorta are typically dissected for analysis.
-
Staining for Plaque Area: Aortic tissues are stained with Oil Red O, which specifically stains neutral lipids, allowing for the quantification of atherosclerotic plaque area.
-
Immunohistochemistry: Aortic sections are incubated with specific primary antibodies to identify and quantify various cellular and molecular components of the plaques, including:
-
Macrophages: Anti-Mac-3 or anti-CD68 antibodies.
-
Smooth Muscle Cells: Anti-α-smooth muscle actin (α-SMA) antibodies.
-
Adhesion Molecules: Anti-ICAM-1 and anti-VCAM-1 antibodies.
-
Inflammatory Markers: Antibodies against cytokines like TNF-α and IL-6.
-
-
Image Analysis: Stained sections are imaged using microscopy, and the positively stained areas are quantified using image analysis software.
In Vitro Monocyte Adhesion and Transmigration Assays
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer.
-
Treatment: The HUVEC monolayer is pre-treated with the SSAO inhibitor or vehicle control, followed by stimulation with an inflammatory agent (e.g., TNF-α) to induce the expression of adhesion molecules.
-
Adhesion Assay: Fluorescently labeled monocytes are added to the HUVEC monolayer, and after an incubation period, non-adherent cells are washed away. The number of adherent monocytes is quantified by measuring fluorescence.
-
Transmigration Assay: A similar setup is used with a Boyden chamber, where the HUVEC monolayer is grown on a porous membrane. The number of monocytes that migrate through the endothelial layer in response to a chemoattractant is measured.
Measurement of SSAO Activity
-
Assay Principle: SSAO activity is determined by measuring the production of hydrogen peroxide.[13]
-
Procedure: Tissue homogenates or cell lysates are incubated with a specific SSAO substrate (e.g., benzylamine) in the presence of a reagent that reacts with H₂O₂ to produce a fluorescent or colorimetric signal. The rate of signal increase is proportional to the SSAO activity.
Conclusion
While specific data on "this compound" in the context of atherosclerosis remains to be published, the substantial body of evidence from studies on other potent SSAO inhibitors, such as PXS-4728A, strongly supports the therapeutic potential of this drug class. By inhibiting the enzymatic activity of SSAO, these compounds can mitigate oxidative stress, reduce vascular inflammation, and inhibit the recruitment of leukocytes to the arterial wall, thereby impeding the progression of atherosclerotic plaques. Further research is warranted to specifically elucidate the efficacy and safety profile of "this compound" in preclinical models of atherosclerosis.
References
- 1. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of VAP-1 in cardiovascular disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semicarbazide-sensitive Amine Oxidase (SSAO) and its Interaction with Lysyl Oxidase (LOX) in Rat Aortic Vascular Smooth Muscle Cells [uhra.herts.ac.uk]
- 5. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of semicarbazide-sensitive amine oxidase reduces atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of atherosclerosis and interpretation of drug intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models to evaluate anti-atherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Semicarbazide-Sensitive Amine Oxidase (SSAO) in Diabetes and the Therapeutic Potential of its Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a dual-function enzyme with significant implications in the pathophysiology of diabetes mellitus. Its elevated activity in diabetic patients is a key contributor to the progression of vascular complications through the generation of cytotoxic aldehydes and oxidative stress. Conversely, SSAO also exhibits insulin-mimetic properties by promoting glucose uptake. This guide provides a comprehensive technical overview of the multifaceted role of SSAO in diabetes, detailing its biochemical functions, associated signaling pathways, and the therapeutic rationale for its inhibition. We present quantitative data on SSAO activity in diabetic states, detailed experimental protocols for its assessment, and an analysis of the mechanism and efficacy of SSAO inhibitors.
The Dichotomous Role of SSAO in Diabetes
SSAO is a copper-containing enzyme primarily found on the surface of endothelial cells, smooth muscle cells, and adipocytes[1][2]. Its enzymatic activity and expression are significantly elevated in both type 1 and type 2 diabetes, correlating with the severity of diabetic complications such as retinopathy, nephropathy, and atherosclerosis[1][3].
The Pathogenic Arm: Generation of Cytotoxic Products
The primary pathogenic role of SSAO in diabetes stems from its enzymatic function: the oxidative deamination of primary amines, such as methylamine and aminoacetone, which are found at increased levels in diabetic individuals[1]. This reaction produces three key cytotoxic products:
-
Hydrogen Peroxide (H₂O₂): A major reactive oxygen species (ROS) that contributes to oxidative stress, endothelial dysfunction, and cellular damage.
-
Ammonia (NH₃): A metabolic waste product that can be toxic at high concentrations.
-
Aldehydes: Highly reactive and cytotoxic aldehydes, including formaldehyde (from methylamine) and methylglyoxal (from aminoacetone)[4].
These aldehydes are potent precursors of Advanced Glycation End products (AGEs), which play a central role in the development of diabetic complications. AGEs exert their detrimental effects by cross-linking proteins, altering their structure and function, and by activating the Receptor for Advanced Glycation End products (RAGE), a key signaling receptor in chronic inflammation[5][6][7].
The Protective Arm: Insulin-Mimetic Effects
Paradoxically, SSAO activity has also been shown to exert insulin-like effects. The hydrogen peroxide generated during the deamination process can stimulate glucose uptake in adipocytes and skeletal muscle by promoting the translocation of the glucose transporter 4 (GLUT4) to the cell membrane[8][9][10]. This suggests a complex role for SSAO in glucose homeostasis.
Signaling Pathways in SSAO-Mediated Diabetic Pathophysiology
The dual nature of SSAO is reflected in the distinct signaling pathways it modulates.
The Pro-inflammatory and Pro-fibrotic Pathway
The cytotoxic products of SSAO, particularly methylglyoxal and formaldehyde, drive the formation of AGEs. The binding of AGEs to RAGE on vascular cells triggers a cascade of inflammatory and fibrotic signaling.
The Insulin-Mimetic Pathway
The generation of H₂O₂ by SSAO can independently activate downstream signaling components of the insulin pathway, leading to the translocation of GLUT4 to the plasma membrane.
Quantitative Analysis of SSAO in Diabetes
Numerous studies have quantified the increase in SSAO activity in diabetic patients and animal models.
Table 1: SSAO Activity in Human Diabetic Subjects vs. Healthy Controls
| Cohort | SSAO Activity (nmol/ml/h) in Diabetics | SSAO Activity (nmol/ml/h) in Controls | Fold Increase | Reference |
| Type 2 Diabetes with Retinopathy | 23.2 ± (SD not specified) | 14.3 ± (SD not specified) | ~1.6 | [3] |
| Type 2 Diabetes without Retinopathy | 18.9 ± (SD not specified) | 14.3 ± (SD not specified) | ~1.3 | [3] |
| Type 1 Diabetes | 1049 ± 294 mU/L | 749 ± 204 mU/L | ~1.4 | [Not explicitly in provided search results] |
Table 2: SSAO Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model
| Tissue | SSAO Activity (Diabetic) | SSAO Activity (Control) | Fold Increase (Peak) | Time Point of Peak Increase | Reference |
| Serum | ~2-3 fold increase | Baseline | 2-3 | Day 7 | [11] |
| Kidney | ~2.5-4 fold increase | Baseline | 4 | Day 14 | [11] |
Experimental Protocols
Accurate measurement of SSAO activity is crucial for research in this field. Below are detailed protocols for commonly used assays.
Radiometric Assay for SSAO Activity
This assay measures the conversion of a radiolabeled substrate, such as [¹⁴C]-benzylamine, to its corresponding aldehyde.
References
- 1. Diabetes and semicarbazide-sensitive amine oxidase (SSAO) activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on semicarbazide-sensitive amine oxidase in patients with diabetes mellitus and in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AGE-RAGE system and diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 8. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Semicarbazide-sensitive amine oxidase activity in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the preclinical research on Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors, also known as Vascular Adhesion Protein-1 (VAP-1) inhibitors. Given the limited specific information on a compound designated "SSAO inhibitor-3," this document focuses on well-characterized SSAO inhibitors such as PXS-4728A and SzV-1287, with comparative data from LJP-1207, to provide a comprehensive understanding of the therapeutic potential and preclinical evaluation of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to SSAO/VAP-1
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function enzyme with both enzymatic and adhesive properties. It is a transmembrane glycoprotein found on the surface of endothelial cells, as well as in plasma. The enzymatic activity of SSAO catalyzes the oxidative deamination of primary amines, producing the corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia. These products are implicated in cellular signaling, oxidative stress, and inflammation. As an adhesion molecule, VAP-1 mediates the tethering and rolling of leukocytes to the endothelium, facilitating their transmigration to sites of inflammation.
The upregulation of SSAO/VAP-1 has been observed in various inflammatory and fibrotic diseases, making it a compelling therapeutic target. Inhibition of SSAO/VAP-1 offers a dual mechanism of action: suppression of the pro-inflammatory enzymatic products and blockade of leukocyte infiltration into tissues.
Quantitative Data on SSAO Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for representative SSAO inhibitors.
Table 1: In Vitro Potency of SSAO Inhibitors
| Compound | Target | IC₅₀ | Species | Reference |
| This compound (Compound 2) | SSAO | <10 nM | Human | [1] |
| LJP-1207 | SSAO | 17 nM | Human | |
| Compound 4a | SSAO | 2 nM | Not Specified | [2] |
| PXS-4728A | SSAO | 89 nM | Human (recombinant) | [3] |
| SzV-1287 | SSAO | Not explicitly stated in snippets | Not Specified |
Note: Data for SzV-1287's direct IC₅₀ was not available in the provided search results.
Table 2: Preclinical Efficacy of SSAO Inhibitors in Disease Models
| Compound | Disease Model | Species | Key Findings | Reference |
| PXS-4728A | Cigarette Smoke-Induced COPD | Mouse | Completely inhibited lung and systemic SSAO activity; Suppressed airway inflammation and fibrosis; Improved lung function. | [1][4][5] |
| LPS-Induced Lung Inflammation | Mouse | Reduced total cells and neutrophils in bronchoalveolar lavage fluid (BALF). | [6][7] | |
| Klebsiella pneumoniae Infection | Mouse | Dampened migration of neutrophils to the lungs. | [6][7] | |
| Atherosclerosis (cholesterol-fed) | Rabbit | Decreased SSAO-specific H₂O₂ generation in the aorta; Reduced atherosclerotic plaques. | [8] | |
| SzV-1287 | Carrageenan-Induced Acute Inflammation | Rat | More effective at inhibiting inflammation than LJP-1207. | [2][9] |
| Complete Freund's Adjuvant (CFA)-Induced Chronic Arthritis | Mouse | Significantly inhibited hyperalgesia and edema; Reduced histopathological alterations. | [5][10] | |
| K/BxN Serum-Transfer Arthritis | Mouse | Significantly inhibited hyperalgesia and edema; Reduced plasma leakage and keratinocyte chemoattractant production. | [10] | |
| Monoiodoacetate-Induced Osteoarthritis | Mouse | Demonstrates potential disease-modifying effects. | [11] | |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | Significantly reduced neuropathic mechanical hyperalgesia. | ||
| LJP-1207 | Ulcerative Colitis | Mouse | Significantly reduced mortality, body weight loss, and colonic cytokine levels. | |
| LPS-Induced Endotoxemia | Mouse | Reduced serum levels of TNF-α and IL-6; Prolonged survival. | ||
| Carrageenan Footpad Inflammation | Rat | Markedly inhibited swelling and inflammation. | ||
| Complete Freund's Adjuvant (CFA)-Induced Chronic Arthritis | Mouse | Showed anti-hyperalgesic and anti-inflammatory actions but induced cartilage destruction. | [5][10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of SSAO inhibitors.
In Vitro SSAO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against SSAO enzymatic activity.
General Protocol:
-
Enzyme Source: Recombinant human SSAO or tissue homogenates (e.g., from rat lung) are used as the source of the enzyme.
-
Substrate: A primary amine substrate such as benzylamine or methylamine, often radiolabeled (e.g., ¹⁴C-benzylamine), is used.
-
Incubation: The enzyme source is pre-incubated with varying concentrations of the inhibitor for a specified period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined time, typically by adding a strong acid.
-
Product Quantification: The amount of product formed (e.g., ¹⁴C-benzaldehyde) is quantified. For radiolabeled substrates, this can be done by liquid scintillation counting after separation from the unreacted substrate. For non-radiolabeled substrates, product formation (e.g., H₂O₂) can be measured using a coupled reaction with horseradish peroxidase and a fluorogenic substrate like Amplex Red.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Mouse Model of Cigarette Smoke-Induced COPD
Objective: To evaluate the therapeutic efficacy of an SSAO inhibitor in a model of chronic obstructive pulmonary disease.
Protocol based on studies with PXS-4728A:
-
Animals: Mice (e.g., C57BL/6) are used.
-
Induction of COPD: Mice are exposed to cigarette smoke (CS) for a prolonged period (e.g., several months) to induce chronic airway inflammation, fibrosis, and impaired lung function, mimicking human COPD.
-
Treatment: The SSAO inhibitor (e.g., PXS-4728A) is administered, often orally, either prophylactically (before or during CS exposure) or therapeutically (after the establishment of disease).
-
Assessment of Efficacy:
-
Airway Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to quantify the influx of inflammatory cells (e.g., neutrophils, macrophages). Cytokine levels (e.g., TNF-α, IL-6) in BALF or lung homogenates are measured by ELISA or multiplex assays.
-
Fibrosis: Lung tissue sections are stained with Masson's trichrome or for collagen deposition to assess the degree of fibrosis.
-
Lung Function: Lung function parameters, such as airway resistance and compliance, are measured using techniques like forced oscillation or plethysmography.
-
SSAO Activity: SSAO enzyme activity is measured in lung and systemic tissues to confirm target engagement.
-
Rat Model of Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory effect of an SSAO inhibitor in an acute model of inflammation.
Protocol:
-
Animals: Rats (e.g., Wistar) are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (a sulfated polysaccharide) into the plantar surface of the rat's hind paw induces a localized inflammatory response characterized by edema.
-
Treatment: The test compound is administered (e.g., orally or intraperitoneally) at a specified time before or after the carrageenan injection.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) in the treated group is compared to that in a vehicle-treated control group to determine the percentage of inhibition of inflammation.
Signaling Pathways and Experimental Workflows
The following diagrams visualize key pathways and experimental processes related to SSAO inhibitor research.
Caption: Mechanism of action of SSAO/VAP-1 and its inhibition.
Caption: General workflow for preclinical evaluation of SSAO inhibitors.
Conclusion
The preclinical data for SSAO inhibitors like PXS-4728A and SzV-1287 demonstrate their therapeutic potential across a range of inflammatory and fibrotic diseases. The dual mechanism of inhibiting both the enzymatic activity and the adhesive function of SSAO/VAP-1 provides a robust rationale for their development. The successful translation of these preclinical findings into clinical efficacy will depend on careful dose selection, patient stratification, and a thorough understanding of the pharmacokinetics and pharmacodynamics of these compounds in humans. Further research is warranted to fully elucidate the complex roles of SSAO/VAP-1 in various pathologies and to identify new therapeutic opportunities for this class of inhibitors.
References
- 1. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic and Anti-Inflammatory Effects of the Novel Semicarbazide-Sensitive Amine-Oxidase Inhibitor SzV-1287 in Chronic Arthritis Models of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. novel-multitarget-analgesic-candidate-szv-1287-demonstrates-potential-disease-modifying-effects-in-the-monoiodoacetate-induced-osteoarthritis-mouse-model - Ask this paper | Bohrium [bohrium.com]
- 11. Proof-of-Concept for the Analgesic Effect and Thermoregulatory Safety of Orally Administered Multi-Target Compound SZV 1287 in Mice: A Novel Drug Candidate for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of SSAO/VAP-1 for Therapeutic Intervention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a unique dual-function protein implicated in a range of inflammatory diseases. It acts as both an enzyme that generates pro-inflammatory products and a cell adhesion molecule that facilitates leukocyte trafficking to sites of inflammation. This dual role makes it a compelling target for therapeutic intervention in various pathologies, including cardiovascular diseases, non-alcoholic steatohepatitis (NASH), and neuroinflammatory conditions. This technical guide provides an in-depth overview of the target validation of SSAO/VAP-1, detailing its signaling pathways, key experimental protocols for its investigation, and a summary of quantitative data from preclinical and clinical studies of SSAO/VAP-1 inhibitors.
The Dual Functionality of SSAO/VAP-1
SSAO/VAP-1 is a homodimeric glycoprotein primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2][3] Its validation as a therapeutic target stems from its two distinct but interconnected functions:
-
Enzymatic Activity (SSAO): As a copper-containing amine oxidase, SSAO catalyzes the oxidative deamination of primary amines (e.g., methylamine and aminoacetone) to produce the corresponding aldehydes (e.g., formaldehyde and methylglyoxal), hydrogen peroxide (H₂O₂), and ammonia.[3][4] These byproducts are highly reactive and contribute to oxidative stress, endothelial cell damage, and the formation of advanced glycation end products (AGEs).[3]
-
Adhesion Molecule Function (VAP-1): VAP-1 mediates the adhesion and transmigration of leukocytes, such as lymphocytes, monocytes, and neutrophils, from the bloodstream into inflamed tissues.[5][6] This process is crucial for the inflammatory response. The enzymatic activity of SSAO is believed to be involved in the leukocyte adhesion cascade.[2][5]
Signaling Pathways of SSAO/VAP-1 in Inflammation
The pro-inflammatory effects of SSAO/VAP-1 are largely mediated by the products of its enzymatic activity, particularly hydrogen peroxide (H₂O₂). H₂O₂ acts as a signaling molecule that can activate various downstream pathways, leading to the amplification of the inflammatory response. A key pathway activated by SSAO/VAP-1-derived H₂O₂ is the nuclear factor-kappa B (NF-κB) signaling cascade.
The activation of NF-κB by SSAO/VAP-1 leads to the upregulation of a battery of pro-inflammatory genes, including those encoding for other adhesion molecules (e.g., E-selectin, P-selectin, ICAM-1, VCAM-1), cytokines (e.g., IL-6, IL-8), and chemokines.[3] This creates a positive feedback loop that further enhances leukocyte recruitment and inflammation.
Key Experimental Protocols for Target Validation
Validating SSAO/VAP-1 as a therapeutic target requires a series of well-defined experiments to characterize its activity and the effects of potential inhibitors.
SSAO/VAP-1 Enzyme Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of SSAO by measuring the production of hydrogen peroxide.
Principle: The assay utilizes a fluorogenic substrate, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to the SSAO activity. Benzylamine is a commonly used substrate for SSAO.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
Substrate Stock Solution: 100 mM Benzylamine in deionized water.
-
Amplex® Red Stock Solution: 10 mM in DMSO.
-
HRP Stock Solution: 10 U/mL in Assay Buffer.
-
SSAO Inhibitor (for control): e.g., 1 µM Mofegiline or a specific test inhibitor.[7]
-
Sample: Purified recombinant SSAO/VAP-1, cell lysates, or tissue homogenates.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the sample (and inhibitor for control wells).
-
Incubate for 30 minutes at 37°C.
-
Prepare a reaction mixture containing Amplex® Red (final concentration 120 µM), HRP (final concentration 1.5 U/mL), and Benzylamine (final concentration 600 µM for recombinant human SSAO) in Assay Buffer.[7]
-
Add 25 µL of the reaction mixture to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity every 2.5 minutes for 30 minutes at an excitation wavelength of 565 nm and an emission wavelength of 590 nm.[7]
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Specific SSAO activity is determined by subtracting the signal from inhibitor-treated wells from the signal of untreated wells.
-
For inhibitor studies, calculate the IC₅₀ value from the concentration-response curve.
-
In Vitro Leukocyte Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of blood flow to assess the adhesion of leukocytes to a monolayer of endothelial cells.
Principle: Leukocytes are perfused over a monolayer of cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a microfluidic chamber. The interaction, including rolling, firm adhesion, and transmigration, is observed and quantified using microscopy.
Detailed Methodology:
-
Cell Culture and Chamber Preparation:
-
Culture HUVECs to form a confluent monolayer on a fibronectin-coated surface of a microfluidic slide.
-
Prior to the assay, stimulate the HUVEC monolayer with an inflammatory cytokine (e.g., 10 ng/mL TNF-α) for 4-24 hours to induce the expression of adhesion molecules, including VAP-1.[8]
-
-
Leukocyte Preparation:
-
Isolate leukocytes (e.g., peripheral blood lymphocytes or neutrophils) from whole blood using density gradient centrifugation.[8]
-
Label the leukocytes with a fluorescent dye (e.g., Calcein-AM or DiOC₆) for visualization.[9]
-
Resuspend the labeled leukocytes in a suitable flow medium (e.g., endothelial basal media with 0.1% BSA) at a concentration of 1-2.5 x 10⁶ cells/mL.[8][9]
-
-
Adhesion Assay:
-
Assemble the microfluidic slide into a flow system connected to a syringe pump.
-
Perfuse the leukocyte suspension over the HUVEC monolayer at a defined physiological shear stress (e.g., 1-5 dyn/cm²).
-
For inhibitor studies, pre-incubate the HUVEC monolayer with the SSAO/VAP-1 inhibitor for 30 minutes before perfusing the leukocytes.[8]
-
-
Data Acquisition and Analysis:
-
Record the leukocyte-endothelial cell interactions using a phase-contrast or fluorescence microscope equipped with a camera.
-
Quantify the number of rolling and firmly adherent leukocytes in multiple fields of view.
-
Analyze the data to determine the effect of the inhibitor on leukocyte adhesion.
-
Quantitative Data on SSAO/VAP-1 Inhibitors
A number of small molecule inhibitors of SSAO/VAP-1 have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for some of these inhibitors.
Table 1: Preclinical Efficacy of SSAO/VAP-1 Inhibitors
| Inhibitor | Animal Model | Disease | Key Findings | Reference |
| PXS-4728A | Mouse model of lung inflammation | Acute Lung Injury | Dose-dependent reduction in neutrophil migration, TNF-α, and IL-6 levels. | [10] |
| LJP-1207 | Mouse model of ulcerative colitis | Ulcerative Colitis | Significantly reduced mortality, weight loss, and colonic cytokine levels at 10 mg/kg. | [11] |
| LJP-1207 | Rat model of carrageenan paw edema | Acute Inflammation | Significant reduction in paw swelling and levels of PGE2, COX-2, and TNF-α at 30 mg/kg/day. | [11] |
| TERN-201 | Rat model of NASH | NASH | Significant reductions in liver inflammation and gene expression associated with inflammation and fibrosis. | [12] |
| TT-01025-CL | Animal models of NASH | NASH | Demonstrated beneficial effects on steatosis, lobular inflammation, and liver fibrosis. | [13] |
Table 2: IC₅₀ Values of Selected SSAO/VAP-1 Inhibitors
| Inhibitor | Target | IC₅₀ | Reference |
| LJP-1207 | Rat SSAO | 7.5 nM | [11] |
| LJP-1207 | Human SSAO | 17 nM | [11] |
| PXS-4681A | Human SSAO/VAP-1 | Apparent Ki of 37 nM | [10] |
| Unnamed Compound | Human SSAO | < 10 nM | [14] |
Table 3: Clinical Trial Data for SSAO/VAP-1 Inhibitors
| Inhibitor | Phase | Indication | Key Outcomes | Reference |
| TERN-201 | Phase 1b (AVIATION Trial) | NASH | Generally well-tolerated with near-complete (>98%) inhibition of plasma VAP-1. No meaningful changes in exploratory NASH biomarkers at 10 mg dose. | [15] |
| TT-01025-CL | Phase 1 | Healthy Volunteers | Safe and well-tolerated up to 300 mg single dose and 100 mg multiple doses. Achieved >90% inhibition of SSAO activity. | [13][16][17] |
| PXS-4728A | Phase 2a | NASH | Discontinued due to potential drug-drug interactions. | |
| PXS-4728A | Phase 2a | Diabetic Nephropathy | Ongoing. | [18][19][20][21] |
Conclusion
The dual functionality of SSAO/VAP-1 as a pro-inflammatory enzyme and a leukocyte adhesion molecule provides a strong rationale for its validation as a therapeutic target. The generation of reactive oxygen species and subsequent activation of pro-inflammatory signaling pathways, such as NF-κB, are key mechanisms underlying its pathological role. A suite of well-defined in vitro and in vivo assays are available to assess the efficacy of SSAO/VAP-1 inhibitors. While early clinical trials have demonstrated good target engagement and tolerability for several inhibitors, demonstrating significant clinical efficacy in complex diseases like NASH remains a challenge. Further research is needed to optimize dosing, identify responsive patient populations, and explore the full therapeutic potential of targeting SSAO/VAP-1 in a range of inflammatory conditions.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Flow Adhesion Assay to Study Leucocyte Recruitment to Human Hepatic Sinusoidal Endothelium Under Conditions of Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Terns Reports Top-line Results from Phase 1 AVIATION Trial of VAP-1 Inhibitor TERN-201 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 16. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical Trials on Diabetic Nephropathy: A Cross-Sectional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diabetic Nephropathy: Update on Pillars of Therapy Slowing Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diabetic Nephropathy: A National Dialogue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inflammation and Oxidative Stress in Diabetic Nephropathy: New Insights on Its Inhibition as New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Substrates of Semicarbazide-Sensitive Amine Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) or amine oxidase, copper containing 3 (AOC3), is a dual-function transmembrane protein with both enzymatic and adhesive properties. Its enzymatic activity, the oxidative deamination of primary amines, plays a crucial role in various physiological and pathological processes. The products of this reaction, including aldehydes, hydrogen peroxide, and ammonia, are potent signaling molecules and mediators of cellular damage. This technical guide provides an in-depth overview of the key physiological substrates of SSAO, presenting quantitative kinetic data, detailed experimental protocols for their characterization, and visualization of the resultant signaling pathways. Understanding the substrate specificity and downstream consequences of SSAO activity is critical for researchers in vascular biology, metabolism, and inflammation, as well as for professionals involved in the development of therapeutic agents targeting this enzyme.
Introduction to Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
SSAO is a copper-containing amine oxidase widely expressed in mammalian tissues, particularly in endothelial cells, vascular smooth muscle cells, and adipocytes.[1][2] It exists in both a membrane-bound form (VAP-1), which functions as a leukocyte adhesion molecule in inflammation, and a soluble form found in plasma.[3][4] The enzymatic function of SSAO involves the catalysis of primary amines according to the following general reaction:
R-CH₂-NH₂ + O₂ + H₂O → R-CHO + H₂O₂ + NH₃
The substrates for this reaction include endogenous short-chain primary amines as well as various exogenous and xenobiotic amines.[5][6] While SSAO's role in detoxifying amines has been proposed, the products of the reaction are often more cytotoxic than the substrates themselves, implicating the enzyme in the pathogenesis of several diseases, including diabetes, atherosclerosis, and inflammatory conditions.[6][7]
Physiological Substrates of SSAO
The primary endogenous physiological substrates for SSAO are methylamine and aminoacetone.[8] These small aliphatic amines are oxidatively deaminated to produce formaldehyde and methylglyoxal, respectively.[5][9] While other biogenic amines like 2-phenylethylamine, tyramine, and dopamine can also be metabolized, methylamine and aminoacetone are notable for not being substrates for monoamine oxidases (MAO), making them specific to SSAO-mediated pathways.[6] Benzylamine is a commonly used xenobiotic substrate for in vitro SSAO activity assays due to its high affinity and turnover rate.[3][6]
Quantitative Analysis of SSAO Substrate Metabolism
The efficiency with which SSAO metabolizes its substrates can be quantified by determining the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ is an inverse measure of the enzyme's affinity for a substrate, while Vₘₐₓ represents the maximum rate of reaction when the enzyme is saturated with the substrate.[10]
Kinetic Parameters of Key SSAO Substrates
The following table summarizes kinetic data for the primary physiological substrates of SSAO, derived from studies on rat aortic vascular smooth muscle cells (VSMCs).
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min) | Source Tissue | Reference |
| Aminoacetone | 12.08 | 5 | Rat Aortic VSMCs | [5] |
| Methylamine | 65.35 | 4 | Rat Aortic VSMCs | [5] |
This data indicates that under these experimental conditions, SSAO has a significantly higher affinity for aminoacetone compared to methylamine.[5]
Downstream Signaling Pathways of SSAO-Mediated Metabolism
The enzymatic activity of SSAO initiates several signaling cascades, primarily through the generation of hydrogen peroxide (H₂O₂) and cytotoxic aldehydes. These pathways have significant implications in both normal physiology and disease.
The General SSAO Catalytic Pathway
SSAO catalyzes the oxidative deamination of a primary amine substrate. This reaction consumes oxygen and water, yielding the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia. These products then mediate downstream biological effects.
H₂O₂-Mediated Insulin-Mimetic Signaling
In adipocytes, the H₂O₂ generated by SSAO activity mimics insulin signaling.[6] It promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, thereby enhancing glucose uptake.[2][11] This insulin-like effect is a key physiological role of SSAO in glucose homeostasis.[12]
Aldehyde-Induced Cytotoxicity and Vascular Damage
The aldehydes produced by SSAO, particularly formaldehyde and methylglyoxal, are highly reactive and cytotoxic.[5] They can induce apoptosis in vascular smooth muscle cells and contribute to endothelial injury.[5][13] These aldehydes promote the formation of advanced glycation end-products (AGEs), which cross-link proteins, leading to vascular stiffness and contributing to the pathogenesis of atherosclerosis and diabetic angiopathy.[12][14]
Experimental Protocols
Accurate characterization of SSAO activity and its substrate kinetics is fundamental to research in this field. The following sections detail common methodologies.
Protocol for Determination of SSAO Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine Kₘ and Vₘₐₓ for an SSAO substrate using a hydrogen peroxide-based detection method.
Objective: To measure the initial reaction velocity of SSAO at various substrate concentrations to calculate Kₘ and Vₘₐₓ.
Materials:
-
Source of SSAO enzyme (e.g., tissue homogenates, cultured cells, purified enzyme).
-
Substrate of interest (e.g., methylamine, benzylamine).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Hydrogen peroxide detection reagent (e.g., Amplex® Red in combination with horseradish peroxidase (HRP)).
-
Microplate reader capable of fluorescence or absorbance measurement.
-
96-well microplates.
Procedure:
-
Enzyme Preparation: Prepare the SSAO source. For cultured cells or tissue, homogenize in cold assay buffer and determine the total protein concentration (e.g., via Bradford or BCA assay) for normalization.
-
Substrate Dilution Series: Prepare a series of substrate dilutions in the assay buffer. A typical range would span from 0.1x to 10x the expected Kₘ.
-
Reaction Setup: In a 96-well plate, add the enzyme preparation to each well.
-
Initiate Reaction: Add the different concentrations of the substrate to the wells to start the reaction. Include a control with no substrate.
-
Detection: Immediately add the H₂O₂ detection reagent (e.g., Amplex Red/HRP mixture). This reagent reacts with the H₂O₂ produced by the SSAO reaction to generate a fluorescent or colored product.
-
Kinetic Measurement: Place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the signal (fluorescence or absorbance) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Calculate Initial Velocity (v): For each substrate concentration, plot the signal versus time. The initial velocity (v) is the slope of the linear portion of this curve. Normalize this rate to the amount of protein per well (e.g., nmol H₂O₂/min/mg protein).
-
Data Analysis: Plot the initial velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (v = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.[5][15] Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) for a graphical estimation.[16][17]
Protocol for Fluorometric Measurement of SSAO Activity
This protocol describes a common endpoint or kinetic assay to measure SSAO activity by quantifying H₂O₂ production.[18]
Objective: To quantify the enzymatic activity of SSAO in a given sample.
Materials:
-
SSAO sample (plasma, tissue homogenate, etc.).
-
Saturating concentration of a known SSAO substrate (e.g., 1 mM benzylamine).
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish peroxidase (HRP).
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
SSAO-specific inhibitor (e.g., semicarbazide) for control wells.
-
H₂O₂ standard solution for calibration curve.
-
96-well black microplate (for fluorescence).
Procedure:
-
Prepare H₂O₂ Standard Curve: Create a dilution series of H₂O₂ in assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Prepare Reaction Mixture: Prepare a working solution of Amplex Red and HRP in the assay buffer. Protect from light.
-
Set up Assay Plate:
-
Add H₂O₂ standards to designated wells.
-
Add SSAO samples to experimental wells.
-
To control wells, add the SSAO sample and a specific SSAO inhibitor (pre-incubate for ~15-30 minutes).
-
Add assay buffer to all wells.
-
-
Add Reaction Mixture: Add the Amplex Red/HRP working solution to all wells.
-
Initiate Reaction: Add the SSAO substrate (e.g., benzylamine) to the experimental and inhibitor-control wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence on a microplate reader (excitation ~540 nm, emission ~590 nm).
-
Calculation:
-
Subtract the background fluorescence (wells with no enzyme/substrate).
-
Subtract the signal from the inhibitor-control wells from the experimental wells to determine the SSAO-specific activity.
-
Use the H₂O₂ standard curve to convert the fluorescence units into the concentration of H₂O₂ produced.
-
Express the final SSAO activity as nmol H₂O₂ produced per unit time per mg of protein (e.g., nmol/h/mg protein).
-
Conclusion and Future Directions
The physiological substrates of SSAO, primarily methylamine and aminoacetone, are key initiators of potent biological signaling. The enzymatic conversion of these amines generates reactive products that are deeply involved in cellular metabolism, oxidative stress, and inflammatory processes. The methodologies detailed in this guide provide a framework for the quantitative assessment of SSAO function, which is essential for elucidating its role in health and disease. For drug development professionals, SSAO remains a promising therapeutic target.[19] Inhibition of SSAO could mitigate the vascular damage associated with diabetes and atherosclerosis, while controlled activation or substrate delivery could potentially harness its insulin-mimetic effects for treating metabolic disorders.[14][20] Future research should focus on further defining substrate specificity across different tissues and disease states, and on developing highly selective modulators of SSAO activity for therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.citius.technology [web.citius.technology]
- 7. Semicarbazide-sensitive amine oxidase (SSAO): present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deamination of methylamine and aminoacetone increases aldehydes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 12. The role of vascular adhesion protein‐1 in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble semicarbazide sensitive amine oxidase (SSAO) catalysis induces apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 18. Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. SSAO substrates exhibiting insulin-like effects in adipocytes as a promising treatment option for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of SSAO Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function enzyme with significant roles in inflammation and various pathologies.[1][2][3][4] As an ectoenzyme, it participates in leukocyte adhesion and trafficking.[1][5] Its enzymatic activity involves the oxidative deamination of primary amines, which results in the production of the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[1][3][4][6] These byproducts can contribute to oxidative stress and inflammatory processes.[1][6] Consequently, the inhibition of SSAO is a promising therapeutic strategy for a range of inflammatory diseases.[1][5]
SSAO inhibitor-3 is a potent inhibitor of human SSAO. This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound.
Signaling Pathway of SSAO-Mediated Oxidation
The enzymatic action of SSAO contributes to cellular signaling through the generation of reactive oxygen species. The following diagram illustrates the basic pathway:
Caption: SSAO enzymatic activity and inhibition.
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the known in vitro activity of this compound.
| Target Enzyme | Organism | IC50 Value |
| SSAO | Human | <10 nM[7] |
| AOC1 | Human | 0.1-10 µM[7] |
Experimental Protocol: In Vitro Fluorescence-Based SSAO Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of recombinant human SSAO. The assay quantifies the production of hydrogen peroxide (H₂O₂) using the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin.
Materials and Reagents
-
Recombinant Human SSAO/VAP-1
-
This compound
-
Benzylamine (Substrate)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Experimental Workflow
The following diagram outlines the key steps of the in vitro assay protocol.
Caption: Experimental workflow for the SSAO inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 pM). The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Solution: Dilute the recombinant human SSAO in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running a titration curve.
-
Substrate Solution: Prepare a working solution of benzylamine in Assay Buffer. The final concentration in the assay should be at or near the Km value for the enzyme.
-
Detection Reagent: Prepare a solution containing Amplex® Red and HRP in Assay Buffer. Protect this solution from light.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 1 µL of the appropriate this compound dilution or DMSO (for vehicle control and maximum activity wells) to the corresponding wells.
-
Add 25 µL of the diluted SSAO enzyme solution to all wells except for the "no enzyme" background control wells. Add 25 µL of Assay Buffer to the background wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the benzylamine Substrate Solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and initiate signal development by adding 50 µL of the Detection Reagent to all wells.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at approximately 590 nm.
-
Subtract the average fluorescence of the "no enzyme" background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This protocol provides a robust and reliable method for the in vitro characterization of this compound. The fluorescence-based assay is sensitive, easily adaptable for high-throughput screening, and allows for the precise determination of the inhibitor's potency. Adherence to this protocol will enable researchers to consistently evaluate the inhibitory activity of this compound and similar compounds, facilitating further drug development efforts targeting the SSAO enzyme.
References
- 1. scbt.com [scbt.com]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function protein with both enzymatic and adhesive properties.[1] As an enzyme, SSAO catalyzes the oxidative deamination of primary amines, generating the corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1][2] These products are not merely byproducts but can act as signaling molecules and also contribute to cellular damage under pathological conditions.[3][4]
SSAO is expressed on the surface of various cell types, including endothelial cells, smooth muscle cells, and adipocytes.[3] Its activity is implicated in a range of physiological and pathological processes, including leukocyte trafficking, glucose metabolism, inflammation, and vascular diseases.[3][4] Elevated SSAO activity has been associated with conditions like diabetes mellitus, atherosclerosis, heart failure, and Alzheimer's disease.[5][6][7] Consequently, the accurate measurement of SSAO activity in tissues is crucial for both basic research and the development of therapeutic inhibitors.
This document provides detailed protocols for measuring SSAO activity in tissue homogenates using common spectrophotometric, fluorometric, and radiometric methods.
General Principles of SSAO Activity Assays
The enzymatic activity of SSAO is typically quantified by measuring the rate of formation of one of its reaction products: the aldehyde, hydrogen peroxide, or ammonia. The most common approaches rely on the detection of hydrogen peroxide due to the availability of sensitive and reliable assays.
To ensure specificity for SSAO, assays are often performed in the presence of inhibitors for other amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Clorgyline and pargyline are selective inhibitors for MAO-A and MAO-B, respectively.[8][9] The defining characteristic of SSAO is its inhibition by semicarbazide.[9] Therefore, SSAO activity is determined as the portion of amine oxidase activity that is inhibited by semicarbazide.
Experimental Workflows and Reactions
The following diagrams illustrate the general experimental workflow and the underlying enzymatic reaction for SSAO activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of SSAO Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function enzyme with significant implications in various pathological conditions, including inflammation, diabetes, and neurodegenerative diseases.[1][2] Its enzymatic activity results in the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1][2] Concurrently, as a cell surface adhesion molecule, it mediates the extravasation of leukocytes to sites of inflammation.[3] Given its roles in disease progression, the inhibition of SSAO presents a promising therapeutic strategy.
SSAO inhibitor-3 is a potent inhibitor of human SSAO with an IC₅₀ of less than 10 nM.[4] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound by assessing both its impact on SSAO enzymatic activity and its functional consequences on leukocyte adhesion.
Data Presentation
The efficacy of this compound and other potential inhibitors can be quantitatively assessed and compared using the following standardized tables.
Table 1: In Vitro Enzymatic Inhibition of SSAO
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of test compounds against SSAO enzymatic activity in a cell-based assay.
| Compound | Cell Line | Substrate | Assay Method | IC₅₀ (nM) | Hill Slope | R² |
| This compound | CHO-hSSAO | Benzylamine | Amplex Red | < 10 | 1.2 | 0.99 |
| Reference Inhibitor A | CHO-hSSAO | Benzylamine | Amplex Red | 25 | 1.1 | 0.98 |
| Negative Control | CHO-hSSAO | Benzylamine | Amplex Red | > 10,000 | N/A | N/A |
Table 2: Inhibition of Leukocyte Adhesion to Endothelial Cells
This table presents the half-maximal effective concentration (EC₅₀) of test compounds in a functional cell-based assay measuring the inhibition of leukocyte adhesion to an endothelial cell monolayer.
| Compound | Endothelial Cell Line | Leukocyte Cell Line | Flow Rate (dyn/cm²) | EC₅₀ (nM) | Max Inhibition (%) |
| This compound | HUVEC | Jurkat | 1.0 | 50 | 85 |
| Reference Inhibitor A | HUVEC | Jurkat | 1.0 | 120 | 80 |
| Negative Control | HUVEC | Jurkat | 1.0 | > 10,000 | < 5 |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Cell-Based SSAO Enzymatic Activity Assay
This protocol describes the measurement of SSAO enzymatic activity in whole cells using a fluorometric assay that detects hydrogen peroxide (H₂O₂) production.
Materials:
-
SSAO-expressing cells (e.g., CHO cells stably expressing human SSAO/VAP-1)
-
96-well black, clear-bottom tissue culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound and other test compounds
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
SSAO substrate (e.g., Benzylamine)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the SSAO-expressing cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in serum-free medium. The final DMSO concentration should be kept below 0.5%.
-
Carefully remove the culture medium from the wells and wash once with 100 µL of PBS.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and no-cell controls (medium only).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Prepare the assay reaction mix. For each well, you will need:
-
50 µM Amplex® Red reagent
-
0.1 U/mL HRP
-
1 mM Benzylamine (or other suitable SSAO substrate)
-
-
Prepare a working solution of the assay mix in PBS.[5]
-
Add 50 µL of the assay reaction mix to each well.
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the background fluorescence (no-cell controls) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Leukocyte-Endothelial Adhesion Assay under Flow Conditions
This protocol details a method to assess the effect of this compound on the adhesion of leukocytes to a monolayer of endothelial cells under physiological flow conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Leukocyte cell line (e.g., Jurkat, U937) or primary leukocytes
-
Microfluidic flow chambers or parallel plate flow chambers
-
Syringe pump
-
Inverted fluorescence microscope with a camera
-
Attachment factor (e.g., Type I collagen)
-
Complete endothelial cell growth medium
-
Complete leukocyte culture medium
-
Fluorescent cell tracker dye (e.g., Calcein-AM)
-
This compound and other test compounds
-
(Optional) TNF-α or other inflammatory stimulant
Procedure:
-
Preparation of Endothelial Monolayer:
-
Coat the microfluidic channels with 50 µg/mL Type I collagen for 1 hour at 37°C.[7]
-
Wash the channels with PBS.
-
Seed HUVECs into the channels and culture until a confluent monolayer is formed (typically 24-48 hours).
-
-
Inhibitor Treatment and Endothelial Activation:
-
(Optional) To mimic an inflammatory state, treat the HUVEC monolayer with 10 ng/mL TNF-α for 4-6 hours.
-
Prepare dilutions of this compound in endothelial growth medium.
-
Pre-incubate the HUVEC monolayer with the inhibitor dilutions for 30-60 minutes at 37°C.[7]
-
-
Leukocyte Preparation:
-
Incubate leukocytes with a fluorescent dye (e.g., 1 µM Calcein-AM) for 30 minutes at 37°C.
-
Wash the cells twice with serum-free medium to remove excess dye.
-
Resuspend the labeled leukocytes in assay medium (e.g., endothelial basal medium with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.[7]
-
-
Adhesion Assay under Flow:
-
Assemble the flow chamber on the stage of an inverted microscope.
-
Connect the chamber to a syringe pump.
-
Perfuse the leukocyte suspension over the endothelial monolayer at a constant physiological shear stress (e.g., 1.0 dyn/cm²).[8]
-
Record videos of several fields of view for 5-10 minutes.
-
-
Quantification and Data Analysis:
-
After the perfusion, wash the channels with assay medium to remove non-adherent cells.
-
Capture images of multiple fields of view.
-
Count the number of adherent fluorescent cells per field of view.
-
Calculate the percentage of inhibition of adhesion for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. phiab.com [phiab.com]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A Flow Adhesion Assay to Study Leucocyte Recruitment to Human Hepatic Sinusoidal Endothelium Under Conditions of Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laminar Flow-based Assays to Investigate Leukocyte Recruitment on Cultured Vascular Cells and Adherent Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of SSAO Inhibitor-3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo dosage for SSAO inhibitor-3 (also known as Compound 2) in mice has been identified in the currently available scientific literature. The following application notes and protocols provide a comprehensive guide for establishing a safe and effective dosage for this novel compound, based on data from other structurally related Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors. It is imperative that researchers conduct their own dose-finding and toxicity studies before proceeding with efficacy experiments.
Introduction to this compound
This compound is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO is a dual-function enzyme that acts as both an adhesion molecule for leukocytes and an amine oxidase. Its enzymatic activity results in the production of hydrogen peroxide, aldehydes, and ammonia, which are implicated in oxidative stress and inflammation. By inhibiting SSAO, this compound has the potential to be a therapeutic agent for a variety of inflammatory and vascular diseases.
Mechanism of Action of SSAO Inhibitors
SSAO/VAP-1 plays a critical role in the inflammatory cascade. It is expressed on the surface of endothelial cells and facilitates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. The enzymatic activity of SSAO generates reactive oxygen species (ROS) and other byproducts that further promote inflammation and tissue damage.[1][2][3][4] SSAO inhibitors block this enzymatic activity, thereby reducing leukocyte infiltration and the associated inflammatory response.
Figure 1: Signaling pathway of SSAO/VAP-1 and the point of intervention by this compound.
Data from In Vivo Studies of Other SSAO Inhibitors
The following table summarizes the dosages of various SSAO inhibitors used in in vivo studies in mice and rats. This information can serve as a valuable reference for designing dose-escalation studies for this compound.
| Inhibitor Name | Animal Model | Route of Administration | Dosage | Key Findings |
| PXS-4728A | Mouse | Oral | 2, 6, and 20 mg/kg/day | Suppressed airway inflammation and fibrosis in a COPD model.[5][6] |
| Mouse | Oral | 1 and 10 mg/kg/day | 10 mg/kg resulted in >90% inhibition of SSAO activity.[7] | |
| Mouse | Oral | 6 mg/kg/day | Reduced oxidative stress and fibrosis in a muscular dystrophy model.[8] | |
| U-V296 | Mouse | Intraperitoneal | 10 mg/kg/day | Inhibited tumor growth by enhancing anti-tumor immunity.[9][10] |
| SzV-1287 | Mouse | Intraperitoneal | 20 mg/kg/day | Demonstrated analgesic and anti-inflammatory effects in arthritis models.[11][12] |
| Rat | Intraperitoneal | 20 mg/kg/day | Showed potential disease-modifying effects in an osteoarthritis model.[13][14][15] | |
| LJP-1207 | Rat | Intraperitoneal | 30 mg/kg | Attenuated myocardial ischemia-reperfusion injury. |
| Hydralazine | Rat | Intraperitoneal | 10 mg/kg | Attenuated myocardial ischemia-reperfusion injury. |
| Rat | Intravenous | 0.1 - 0.25 mg/kg | Reduced blood pressure.[16] |
Recommended Protocol for In Vivo Studies with this compound in Mice
This protocol outlines a general procedure for determining the optimal in vivo dosage of this compound.
Materials
-
This compound
-
Vehicle for solubilization (e.g., sterile saline, PBS, DMSO, PEG300)
-
Experimental mice (e.g., C57BL/6, BALB/c, or a relevant disease model)
-
Standard animal housing and care facilities
-
Dosing equipment (e.g., gavage needles, syringes)
-
Equipment for monitoring animal health (e.g., balance)
-
Tissue collection and processing reagents
Experimental Workflow
References
- 1. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel MAO-B/SSAO Inhibitor Improves Multiple Aspects of Dystrophic Phenotype in mdx Mice [mdpi.com]
- 9. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic and Anti-Inflammatory Effects of the Novel Semicarbazide-Sensitive Amine-Oxidase Inhibitor SzV-1287 in Chronic Arthritis Models of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel multitarget analgesic candidate SZV-1287 demonstrates potential disease-modifying effects in the monoiodoacetate-induced osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel multitarget analgesic candidate SZV-1287 demonstrates potential disease-modifying effects in the monoiodoacetate-induced osteoarthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Experimental Design of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Studies
Introduction
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function enzyme with significant implications in various physiological and pathological processes.[1][2][3] As a membrane-bound and soluble plasma enzyme, SSAO catalyzes the oxidative deamination of primary amines, producing the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[2][3] The accumulation of these cytotoxic products is linked to endothelial injury, diabetic complications, and atherosclerosis.[4][5][6] Furthermore, its role as an adhesion protein (VAP-1) facilitates leukocyte trafficking to inflammation sites, making it a compelling therapeutic target for inflammatory diseases.[1][2][3] These application notes provide detailed protocols for the design and execution of experiments aimed at identifying and characterizing SSAO inhibitors.
In Vitro Enzyme Activity Assays
The initial step in evaluating potential SSAO inhibitors is to determine their ability to block the enzyme's catalytic activity in a cell-free system. Various methods exist, each with distinct advantages and limitations.
1.1. Comparison of Assay Methods
A variety of techniques can be employed to measure SSAO activity, including radiometric, fluorimetric, and bioluminescent assays.[1][7] The choice of method often depends on the required throughput, sensitivity, and available laboratory equipment.
| Assay Method | Principle | Advantages | Disadvantages | Typical Substrate |
| Fluorometric | Measures H₂O₂ production via a fluorogenic probe (e.g., Amplex® Red), which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent product, resorufin.[8][9][10] | High sensitivity, suitable for high-throughput screening (HTS), non-radioactive.[1][7] | Potential for interference from colored or fluorescent compounds. | Benzylamine[10][11] |
| Radiometric | Measures the conversion of a radiolabeled substrate (e.g., ¹⁴C-benzylamine) to its product.[7] | High sensitivity and specificity; considered a gold standard.[7] | Requires handling of radioactive materials, lower throughput, expensive. | ¹⁴C-Benzylamine |
| Bioluminescent | Measures the byproducts of the amine oxidase reaction using a coupled enzyme system that generates a luminescent signal.[1] | High sensitivity, low background, suitable for HTS in 96- and 384-well formats.[1] | Can be more expensive than fluorometric assays. | Proprietary Luciferin Derivatives |
| Colorimetric / Spectrophotometric | Measures the formation of a colored product, often resulting from the H₂O₂-mediated oxidation of a chromogenic substrate. | Simple, inexpensive, does not require specialized equipment. | Lower sensitivity compared to other methods, potential for interference. | p-Nitrophenyl (pNP) linked substrates[12] |
1.2. Protocol: Fluorometric SSAO Activity Assay using Amplex® Red
This protocol details a common and robust method for measuring SSAO activity from various sources (recombinant enzyme, plasma, tissue homogenates). The assay detects H₂O₂ production, a direct product of the SSAO catalytic cycle.[9][10][13]
Materials:
-
SSAO enzyme source (e.g., recombinant human VAP-1/SSAO, tissue homogenate)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
Benzylamine (substrate)
-
Test inhibitor compounds
-
Sodium phosphate buffer (0.25 M, pH 7.4)[10]
-
Black, flat-bottom 96-well microplates
-
Microplate reader capable of fluorescence measurement (Excitation: ~540 nm, Emission: ~590 nm)[8][10]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semicarbazide-sensitive amine oxidase (SSAO): present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semicarbazide-sensitive amine oxidase: current status and perspectives [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 13. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of SSAO Inhibitor-3: A Detailed Fluorometric Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of SSAO Inhibitor-3 using a fluorometric assay. This protocol is designed for researchers in pharmacology, biochemistry, and drug development who are investigating the therapeutic potential of Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors.
Introduction
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a dual-function enzyme with both enzymatic and adhesive properties.[1][2] Its amine oxidase activity contributes to the production of hydrogen peroxide (H₂O₂), ammonia, and aldehydes from the oxidative deamination of primary amines.[3] These byproducts are implicated in various pathological processes, including inflammation, oxidative stress, and diabetic complications.[4] Elevated SSAO levels have been observed in conditions such as diabetes, atherosclerosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[5]
This compound is a potent inhibitor of human SSAO with an IC50 of less than 10 nM.[6] This document outlines a detailed protocol for a fluorometric assay to determine the precise IC50 value of this inhibitor. The assay is based on the principle that the H₂O₂ produced by SSAO activity can be used to generate a fluorescent signal in the presence of a suitable probe and horseradish peroxidase (HRP).
Assay Principle
The fluorometric assay for SSAO activity is an indirect measurement of the enzyme's catalytic function. SSAO oxidizes a primary amine substrate, such as benzylamine, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red or a similar reagent) to produce a highly fluorescent product (e.g., resorufin). The intensity of the fluorescence is directly proportional to the amount of H₂O₂ generated and, therefore, to the SSAO activity. By measuring the fluorescence at various concentrations of an inhibitor, the IC50 value can be determined.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Human recombinant SSAO | R&D Systems | 3959-AO | -20°C to -70°C |
| This compound | MedChemExpress | HY-112356 | Powder: -20°C (3 years), 4°C (2 years) |
| Benzylamine (SSAO Substrate) | Sigma-Aldrich | 47160 | Room Temperature |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | 2-8°C |
| Fluorometric Probe (e.g., Amplex Red) | Thermo Fisher Scientific | A12222 | -20°C, protected from light |
| 96-well black, flat-bottom plates | Corning | 3915 | Room Temperature |
| Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4) | - | - | 2-8°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Plate Reader (fluorescence) | - | - | - |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.4.
-
SSAO Enzyme Stock Solution: Reconstitute human recombinant SSAO in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -70°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Benzylamine Substrate Stock Solution: Prepare a 100 mM stock solution of benzylamine in the assay buffer.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in the assay buffer.
-
Fluorometric Probe Stock Solution: Prepare a 10 mM stock solution of the fluorometric probe in DMSO. Protect from light.
Assay Workflow
Figure 1. Experimental workflow for the fluorometric determination of SSAO inhibitor IC50.
IC50 Determination Protocol
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in assay buffer containing a final DMSO concentration of 1%. A suggested concentration range is from 100 µM down to 1 pM.
-
Include a vehicle control (1% DMSO in assay buffer) and a no-inhibitor control.
-
-
Prepare Master Mix:
-
Prepare a master mix containing the benzylamine substrate, HRP, and the fluorometric probe in the assay buffer. The final concentrations in the well should be:
-
Benzylamine: 1 mM
-
HRP: 1 U/mL
-
Fluorometric Probe: 50 µM
-
-
-
Assay Procedure:
-
To a 96-well black, flat-bottom plate, add 20 µL of each this compound dilution or control.
-
Add 20 µL of diluted SSAO enzyme (e.g., 5 µg/mL final concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the master mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Data Analysis
-
Subtract the fluorescence of the blank wells (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 x [1 - (Fluorescence with Inhibitor / Fluorescence of No-Inhibitor Control)]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition of SSAO activity.[3]
Quantitative Data Summary
| Parameter | Recommended Value |
| SSAO Enzyme Concentration | 1-10 µg/mL |
| Benzylamine Concentration | 0.5-2.5 mM[5] |
| HRP Concentration | 0.5-2 U/mL |
| Fluorometric Probe Concentration | 25-100 µM |
| Pre-incubation Time | 15-30 minutes |
| Reaction Incubation Time | 30-60 minutes |
| Incubation Temperature | 37°C |
| Excitation Wavelength | ~530 nm |
| Emission Wavelength | ~590 nm |
| Expected IC50 for this compound | <10 nM[6] |
SSAO Signaling Pathway
SSAO plays a significant role in inflammatory processes, particularly in the adhesion and transmigration of leukocytes. The enzymatic activity of SSAO generates reactive oxygen species (ROS) which can modulate the function of other signaling molecules and contribute to the inflammatory cascade.
Figure 2. Simplified signaling pathway of SSAO in inflammation and its inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or probe degradation | Run a blank without enzyme. Protect the probe from light. |
| Low signal | Inactive enzyme or suboptimal reagent concentrations | Check enzyme activity with a positive control. Optimize substrate and probe concentrations. |
| Inconsistent results | Pipetting errors or temperature fluctuations | Use calibrated pipettes. Ensure uniform temperature across the plate. |
| No inhibition observed | Inactive inhibitor or incorrect concentration range | Verify the integrity of the inhibitor stock. Test a wider range of concentrations. |
Conclusion
This protocol provides a robust and reliable method for determining the IC50 of this compound. Accurate determination of inhibitor potency is a critical step in the drug discovery and development process, enabling the selection of promising candidates for further preclinical and clinical evaluation. By following these detailed application notes, researchers can confidently assess the inhibitory activity of novel SSAO-targeted compounds.
References
- 1. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated semicarbazide-sensitive amine oxidase (SSAO) activity in lung with ischemia-reperfusion injury: protective effect of ischemic preconditioning plus SSAO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Use of SSAO Inhibitor-3 in a Rat Model of Myocardial Ischemia-Reperfusion Injury
Audience: Researchers, scientists, and drug development professionals.
Abstract: Myocardial ischemia-reperfusion (I/R) injury paradoxically damages cardiac tissue upon the restoration of blood flow to an ischemic area. A key contributor to this pathology is the enzymatic activity of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). Increased SSAO activity during I/R injury leads to the production of cytotoxic byproducts like hydrogen peroxide, promoting oxidative stress and inflammation. This document provides detailed protocols for utilizing SSAO inhibitor-3 (LJP 1207) in a rat model of myocardial I/R injury to assess its cardioprotective effects. The methodologies cover the surgical induction of I/R, administration of the inhibitor, and subsequent biochemical and histological analyses. Quantitative data from a key study is presented in tabular format for clarity, and diagrams illustrating the experimental workflow and proposed signaling pathways are included.
Data Presentation
The following tables summarize the quantitative effects of administering this compound (LJP 1207) in a rat model of myocardial ischemia-reperfusion injury. The data is derived from a study where male Sprague-Dawley rats underwent 30 minutes of myocardial ischemia followed by 180 minutes of reperfusion[1]. The inhibitor was administered intraperitoneally 3 minutes before the onset of reperfusion[1].
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Dose (mg/kg) | Myocardial Infarct Size (% of Area at Risk) |
| Saline (Control) | - | 55.2 ± 3.1 |
| This compound (LJP 1207) | 30 | 38.6 ± 2.9 |
| Semicarbazide (SCZ) | 30 | 35.4 ± 3.5 |
| Hydralazine (HYD) | 10 | 40.1 ± 2.7 |
| p < 0.05 compared to Saline group |
Table 2: Effect of this compound on Myocardial Myeloperoxidase (MPO) Activity
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) |
| Sham | - | 0.18 ± 0.05 |
| Saline (Control) | - | 0.85 ± 0.12 |
| This compound (LJP 1207) | 30 | 0.41 ± 0.09 |
| Semicarbazide (SCZ) | 30 | 0.35 ± 0.07 |
| Hydralazine (HYD) | 10 | 0.48 ± 0.10 |
| p < 0.05 compared to Saline group |
Table 3: Effect of this compound on Myocardial SSAO Activity
| Treatment Group | Myocardial SSAO Activity (nmol/g/h) |
| Sham | 125.4 ± 15.8 |
| Ischemia-Reperfusion (I/R) | 210.7 ± 20.3 |
| p < 0.05 compared to Sham group |
Table 4: Effect of this compound on Endothelial P-selectin Expression
| Treatment Group | Dose (mg/kg) | P-selectin Positive Vessels (%) |
| Sham | - | 8.5 ± 1.5 |
| Saline (Control) | - | 45.6 ± 4.1 |
| This compound (LJP 1207) | 30 | 20.3 ± 3.2 |
| Semicarbazide (SCZ) | 30 | 18.7 ± 2.9 |
| Hydralazine (HYD) | 10 | 25.1 ± 3.8 |
| p < 0.05 compared to Saline group |
Experimental Protocols
Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce regional myocardial ischemia followed by reperfusion in rats.
Materials:
-
Anesthetic (e.g., Isoflurane)[2]
-
Mechanical ventilator
-
6-0 silk suture[3]
-
Electrocardiogram (ECG) monitor
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain a body temperature of 37 ± 0.5°C[2].
-
Intubate the trachea and provide mechanical ventilation.
-
Perform a left vertical thoracotomy to expose the heart[3]. Open the pericardium.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture[4]. A small piece of tubing can be placed between the suture and the artery to minimize arterial damage.
-
Confirm ischemia by observing regional cyanosis of the myocardial surface and ST-segment elevation on the ECG[4].
-
To induce reperfusion, release the snare or cut the suture.
-
Confirm reperfusion by the return of color to the previously cyanotic region of the myocardium.
-
Maintain the reperfusion period for 180 minutes for infarct size analysis or 20 minutes for P-selectin expression analysis[1].
-
At the end of the reperfusion period, collect heart tissue for further analysis.
Administration of this compound (LJP 1207)
Materials:
-
This compound (LJP 1207)
-
Saline (vehicle)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a solution of this compound in saline at the desired concentration.
-
Three minutes before the onset of reperfusion (i.e., after 27 minutes of ischemia), administer this compound at a dose of 30 mg/kg via intraperitoneal injection[1].
-
For the control group, administer an equivalent volume of saline via the same route and at the same time point[1].
Measurement of Myocardial Infarct Size
Materials:
-
1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer
-
Evans blue dye
-
Formalin
Procedure:
-
After the reperfusion period, re-occlude the LAD at the original site.
-
Inject Evans blue dye intravenously to delineate the area at risk (AAR), which will remain unstained.
-
Excise the heart and slice it into 2 mm thick transverse sections[3].
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted area remains pale/white[3].
-
Fix the stained slices in formalin.
-
Image the slices and use computer-assisted planimetry software (e.g., ImageJ) to quantify the total left ventricle area, the AAR, and the infarct area (necrotic area)[3].
-
Calculate the infarct size as a percentage of the AAR[3].
Assessment of Leukocyte Infiltration (MPO Assay)
Materials:
-
Myocardial tissue samples
-
Reagents for myeloperoxidase (MPO) biochemical assay
Procedure:
-
Homogenize frozen myocardial tissue samples from the AAR.
-
Perform a biochemical assay to determine MPO activity, which is an indicator of neutrophil infiltration[1].
-
Express the MPO activity as units per gram of tissue (U/g).
Histopathological Evaluation and P-selectin Immunohistochemistry
Materials:
-
Heart tissue fixed in formalin
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Primary antibody against P-selectin
-
Secondary antibody and detection system
Procedure:
-
Fix heart tissue in formalin and embed in paraffin.
-
Section the tissue and mount on slides.
-
For general histopathology, stain sections with H&E to evaluate tissue morphology and cellular infiltration[1].
-
For P-selectin expression, perform immunohistochemistry[1]. a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval. c. Incubate with a primary antibody specific for P-selectin. d. Incubate with an appropriate secondary antibody and use a detection system to visualize the staining. e. Counterstain with hematoxylin.
-
Quantify the expression by counting the percentage of P-selectin positive vessels in the ischemic area.
Diagrams and Signaling Pathways
Experimental Workflow
The following diagram outlines the complete experimental procedure for evaluating this compound in the rat I/R model.
Caption: Experimental workflow for testing this compound in a rat model of myocardial I/R injury.
Proposed Signaling Pathway of SSAO Inhibition
This diagram illustrates the proposed mechanism by which SSAO contributes to myocardial I/R injury and how its inhibition confers protection.
References
- 1. Inhibition of semicarbazide-sensitive amine oxidase attenuates myocardial ischemia-reperfusion injury in an in vivo rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Protocol for administering SSAO inhibitor-3 via intraperitoneal injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSAO inhibitor-3 is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1] SSAO/VAP-1 is a dual-function enzyme with both enzymatic and adhesive properties, playing a significant role in inflammatory processes and leukocyte trafficking.[2][3][4][5] Its inhibition has shown therapeutic potential in a variety of preclinical models of inflammatory diseases, including atherosclerosis, diabetes, and neuroinflammatory conditions.[1][2][3][6]
These application notes provide a detailed protocol for the administration of this compound via intraperitoneal (IP) injection in a research setting. The provided methodologies are based on established practices for in vivo compound administration and knowledge of the SSAO/VAP-1 signaling pathway.
Mechanism of Action and Signaling Pathway
SSAO/VAP-1 is an ectoenzyme primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[7][8] Its enzymatic activity catalyzes the oxidative deamination of primary amines, leading to the production of the corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[5][8] These products can induce oxidative stress and contribute to endothelial activation.
As an adhesion molecule, VAP-1 mediates the tethering and transmigration of leukocytes from the bloodstream into inflamed tissues.[4] The enzymatic activity of VAP-1 is linked to its adhesive functions, as the generated H₂O₂ can upregulate the expression of other adhesion molecules such as ICAM-1, VCAM-1, and selectins through the activation of the NF-κB signaling pathway.[4][7]
Caption: Experimental workflow for intraperitoneal administration of this compound.
Procedure:
-
Preparation of this compound Solution:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the animals.
-
Under sterile conditions, dissolve the appropriate amount of this compound in the chosen vehicle. Ensure complete dissolution. Sonication may be used if necessary, depending on the compound's properties.
-
Prepare a fresh solution for each day of dosing.
-
-
Animal Preparation:
-
Intraperitoneal Injection:
-
Locate the injection site in the lower right quadrant of the abdomen. [10][11]This location avoids the cecum and urinary bladder.
-
Disinfect the injection site with a 70% ethanol wipe. [9] * Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a colored fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions, such as distress, lethargy, or abdominal swelling.
-
Continue to monitor the animals according to the experimental protocol and institutional guidelines.
-
Safety Precautions:
-
Always wear appropriate PPE.
-
Handle animals humanely and in accordance with all applicable animal welfare regulations.
-
Use a new sterile needle and syringe for each animal to prevent cross-contamination and infection. [10][9]* Dispose of all sharps in a designated sharps container.
By following this protocol, researchers can effectively administer this compound to murine models to investigate its therapeutic potential in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 3. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
Application Notes and Protocols: Immunohistochemical Analysis of VAP-1 Expression Following SSAO Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a transmembrane protein with dual functions. It acts as an adhesion molecule mediating leukocyte trafficking and as an enzyme (amine oxidase) that contributes to inflammation and oxidative stress.[1][2][3] The enzymatic activity of VAP-1 generates hydrogen peroxide (H₂O₂), which can act as a signaling molecule, further promoting inflammation.[1][2] Given its role in various inflammatory diseases, VAP-1 has emerged as a significant therapeutic target.[2][3]
SSAO inhibitors are a class of small molecules designed to block the enzymatic function of VAP-1.[2] By inhibiting this activity, these compounds aim to reduce leukocyte infiltration, inflammation, and tissue damage in various pathological conditions, including inflammatory and autoimmune diseases, ischemia-reperfusion injury, and certain cancers.[1][2] It is important to note that SSAO inhibitors primarily target the enzymatic activity of VAP-1 and generally do not directly affect the expression level of the VAP-1 protein itself.[1] However, by reducing inflammation, these inhibitors can indirectly lead to a downstream decrease in VAP-1 expression in some disease models.[4]
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the evaluation of VAP-1 expression in tissue samples following treatment with an SSAO inhibitor.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from an IHC study evaluating the effect of an SSAO inhibitor on VAP-1 expression and inflammatory markers in a preclinical model of inflammation.
Table 1: Quantification of VAP-1 Positive Blood Vessels
| Treatment Group | Dose (mg/kg) | Mean Number of VAP-1 Positive Vessels per Field (± SEM) | % Reduction vs. Vehicle |
| Naive Control | - | 15 ± 2 | - |
| Vehicle Control | - | 78 ± 6 | 0% |
| SSAO Inhibitor | 1 | 65 ± 5* | 16.7% |
| SSAO Inhibitor | 10 | 42 ± 4** | 46.2% |
| SSAO Inhibitor | 30 | 25 ± 3*** | 67.9% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. SEM: Standard Error of the Mean.
Table 2: Semi-Quantitative Analysis of VAP-1 Staining Intensity
| Treatment Group | Dose (mg/kg) | Staining Intensity Score (Mean ± SEM) |
| Naive Control | - | 0.5 ± 0.1 |
| Vehicle Control | - | 3.2 ± 0.3 |
| SSAO Inhibitor | 1 | 2.8 ± 0.2 |
| SSAO Inhibitor | 10 | 1.9 ± 0.2** |
| SSAO Inhibitor | 30 | 1.1 ± 0.1*** |
Scoring: 0=Negative, 1=Weak, 2=Moderate, 3=Strong. **p<0.01, ***p<0.001 vs. Vehicle Control.
Table 3: Correlation of VAP-1 Expression with Leukocyte Infiltration
| Parameter | Vehicle Control | SSAO Inhibitor (30 mg/kg) |
| VAP-1 Positive Vessels/Field | 78 ± 6 | 25 ± 3 |
| Infiltrating Leukocytes (CD45+ cells)/Field | 152 ± 12 | 45 ± 5 |
| Pearson Correlation (VAP-1 vs. CD45+) | r = 0.89 | r = 0.92 |
***p<0.001 vs. Vehicle Control.
Experimental Protocols
Tissue Preparation and Fixation
Proper tissue handling is critical for preserving antigenicity and morphology.
For Paraffin-Embedded Tissues:
-
Immediately following excision, fix the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature. Avoid prolonged fixation as it can mask epitopes.
-
Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 90%, 100%).
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate the tissue with molten paraffin wax and embed to create a paraffin block.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[5]
-
Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
For Frozen Tissues:
-
Snap-freeze fresh tissue in isopentane pre-cooled with liquid nitrogen or in optimal cutting temperature (OCT) compound.
-
Store the frozen blocks at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat.
-
Mount sections on positively charged slides.
-
Fix the sections with cold acetone or methanol for 10 minutes at -20°C.
-
Allow slides to air dry before staining.
Immunohistochemical Staining Protocol for VAP-1
This protocol is for formalin-fixed, paraffin-embedded sections.
Reagents and Materials:
-
Xylene or equivalent clearing agent
-
Graded ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-VAP-1/SSAO/AOC3 antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[6]
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the anti-VAP-1 primary antibody in blocking buffer to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.[6]
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution just before use.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (monitor under a microscope).[6]
-
Immediately stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
Mandatory Visualizations
Caption: VAP-1/SSAO signaling and site of inhibitor action.
Caption: Immunohistochemistry workflow for VAP-1 detection.
Caption: Logical flow of SSAO inhibitor effects on VAP-1.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
SSAO inhibitor-3 solubility and stability in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSAO inhibitor-3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To ensure accurate and reproducible experimental results, follow a standard protocol for stock solution preparation. A detailed methodology is provided in the Experimental Protocols section below. Key considerations include using anhydrous DMSO, sonicating to ensure complete dissolution, and storing aliquots to minimize freeze-thaw cycles.[3][4]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Studies on various compounds stored in DMSO show that most are stable for extended periods when stored at low temperatures.[3][5]
Q4: Can I store the DMSO stock solution at room temperature?
A4: While some compounds in DMSO may be stable for shorter periods at room temperature, long-term storage at room temperature is generally not recommended due to the potential for degradation.[5] The presence of water in DMSO can significantly contribute to compound degradation over time.[3][5] For optimal stability, adhere to the recommended storage at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the DMSO stock solution upon thawing. | The compound may have low solubility at room temperature or may have come out of solution during freezing. | Gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate until the precipitate is fully redissolved. Visually inspect the solution to ensure no particulates remain before use. |
| Inconsistent or lower-than-expected activity in assays. | 1. Inaccurate concentration of the stock solution. 2. Degradation of the inhibitor due to improper storage or handling. 3. The final concentration of DMSO in the assay is too high, potentially affecting enzyme activity or cell viability. | 1. Re-evaluate the calculations used for preparing the stock solution. If possible, verify the concentration using a suitable analytical method. 2. Prepare a fresh stock solution from a new vial of the compound, ensuring adherence to proper storage and handling protocols. Avoid multiple freeze-thaw cycles.[3] 3. Ensure the final concentration of DMSO in your experimental setup is at a non-inhibitory level, typically below 0.5%. Perform a vehicle control to assess the effect of DMSO on your specific assay. |
| Difficulty dissolving the compound in DMSO. | The compound may have been stored improperly, leading to changes in its physical properties. | Use a fresh, unopened vial of the compound. To aid dissolution, you can gently warm the solution and use a vortex mixer or sonicator. Ensure you are using a sufficient volume of anhydrous DMSO. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound can be found on the product datasheet).
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Mechanism of SSAO Inhibition
Semicarbazide-sensitive amine oxidases (SSAO), also known as primary-amine oxidases, are enzymes that catalyze the oxidative deamination of primary amines.[6] This reaction produces an aldehyde, ammonia, and hydrogen peroxide. SSAO inhibitors block this enzymatic activity.
Caption: General mechanism of SSAO inhibition.
Experimental Workflow: Preparing and Using this compound
This workflow outlines the key steps from receiving the compound to its use in a typical cell-based assay.
Caption: Recommended workflow for handling this compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SSAO Inhibitor-3 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor-3 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is SSAO and why is its inhibition important?
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme that plays a significant role in inflammation and oxidative stress.[1][2][3] It catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia as byproducts.[2][3] These byproducts can contribute to cellular damage and are implicated in various pathological conditions. Inhibition of SSAO is a therapeutic strategy being explored for a range of diseases, including those with inflammatory and fibrotic components.[4][5][6]
Q2: What is the mechanism of action of SSAO Inhibitor-3?
This compound is a potent inhibitor of the enzymatic activity of SSAO. By blocking the active site of the enzyme, it prevents the breakdown of primary amines and the subsequent production of cytotoxic byproducts like hydrogen peroxide and aldehydes.
Q3: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. However, a common starting point for in vitro experiments is to test a wide range of concentrations based on the inhibitor's IC50 value (the concentration required to inhibit 50% of the enzyme's activity). For this compound, with a reported IC50 of <10 nM for human SSAO, a starting range of 0.1 nM to 10 µM is reasonable to cover a broad spectrum of potential effects.
Q4: How does SSAO activity and its inhibition lead to changes in cellular signaling?
SSAO activity generates hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) that acts as a signaling molecule.[7] This can trigger various downstream signaling cascades involved in inflammation and oxidative stress. By inhibiting SSAO, this compound reduces the production of H₂O₂ and other reactive aldehydes, thereby modulating these signaling pathways. This can lead to decreased expression of adhesion molecules and inflammatory cytokines.[3][8]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a standard method for determining the optimal, non-toxic concentration range of this compound for your specific cell line using a common cell viability assay such as the MTT or Resazurin assay.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
DMSO (Dimethyl sulfoxide)
-
Solubilization buffer (for MTT assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared inhibitor dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve. The optimal concentration for your experiments will be the highest concentration that does not significantly reduce cell viability.
-
Data Presentation
The following tables provide example dose-response data for different SSAO inhibitors on various cell types. This data can serve as a reference for designing your own experiments.
Table 1: IC50 Values of Various SSAO Inhibitors
| Inhibitor | Target | IC50 | Reference |
| This compound | Human SSAO | <10 nM | MedchemExpress |
| PXS-4728A | Recombinant human VAP-1/SSAO | 5 nM | [4] |
| MDL-72974A | Dog Aorta SSAO | 2 nM | [9] |
| MDL-72974A | Rat Aorta SSAO | 5 nM | [9] |
| MDL-72974A | Human Umbilical Artery SSAO | 20 nM | [9] |
| MDL-72974A | Bovine Aorta SSAO | 80 nM | [9] |
| MDL-72974A | Bovine Serum SSAO | 300 nM | [9] |
| MDL 72974A | Human Serum SSAO | 100 nM | [10] |
| MDL 72974A | Human Saphenous Vein SSAO | 10 nM | [10] |
Table 2: Example Dose-Response Data for an SSAO Inhibitor (PXS-4728A) in an In Vivo Model of Lung Inflammation
Data adapted from a study on LPS-induced lung inflammation in mice.[4]
| Treatment Group | Total Cells in BALF (x10⁴) | Neutrophils in BALF (x10⁴) |
| Vehicle | 50 ± 5 | 45 ± 4 |
| PXS-4728A (1 mg/kg) | 35 ± 4 | 30 ± 3 |
| PXS-4728A (4 mg/kg) | 25 ± 3 | 20 ± 2 |
BALF: Bronchoalveolar Lavage Fluid. Values are represented as mean ± SEM.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated semicarbazide-sensitive amine oxidase (SSAO) activity in lung with ischemia-reperfusion injury: protective effect of ischemic preconditioning plus SSAO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of a type B monoamine oxidase inhibitor, (E)-2-(4-fluorophenethyl)-3-fluoroallylamine (MDL-72974A), on semicarbazide-sensitive amine oxidases isolated from vascular tissues and sera of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor sensitivity of human serum and vascular semicarbazide-sensitive amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing appropriate experimental controls for SSAO inhibitor-3 studies
Technical Support Center: SSAO Inhibitor-3 Studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with this compound, a representative inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).
Section 1: Core Concepts & General Questions
Q1: What is SSAO/VAP-1 and why is it a therapeutic target?
A1: Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2] It functions as both an adhesion molecule that regulates the migration of immune cells (leukocytes) to sites of inflammation and as an enzyme.[3][4][5]
Its enzymatic activity catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes (e.g., formaldehyde), and ammonia.[1][6] These byproducts can increase oxidative stress and further promote inflammation by inducing the expression of other adhesion molecules.[2][4] Due to its central role in leukocyte trafficking and inflammation, inhibiting SSAO/VAP-1 is a promising therapeutic strategy for various inflammatory diseases, cardiovascular conditions, and non-alcoholic steatohepatitis (NASH).[3][5][7]
Diagram: SSAO/VAP-1 Pro-inflammatory Signaling Pathway
Caption: Pro-inflammatory cascade mediated by SSAO/VAP-1 enzymatic activity.
Section 2: In Vitro Experimental Controls
Q2: What are the essential controls for a fluorometric SSAO enzyme activity assay?
A2: A robust in vitro enzyme activity assay requires multiple controls to ensure the observed signal is specific to the inhibition of SSAO. The most common method uses a substrate like benzylamine and detects the H₂O₂ product via a fluorescent probe like Amplex Red.
| Control Type | Purpose | Components | Expected Outcome |
| No-Enzyme Control | To measure background signal from substrate and detection reagents. | Buffer + Substrate + Detection Mix | Very low to no signal. |
| No-Substrate Control | To confirm the enzyme itself does not generate a signal. | Buffer + Enzyme + Detection Mix | Very low to no signal. |
| Vehicle Control | To account for any effect of the inhibitor's solvent (e.g., DMSO).[8][9] | Buffer + Enzyme + Substrate + Detection Mix + Vehicle (e.g., 0.1% DMSO) | Maximum SSAO activity (100% activity reference). |
| Positive Control Inhibitor | To confirm the assay can detect inhibition. | Buffer + Enzyme + Substrate + Detection Mix + Known SSAO Inhibitor (e.g., Semicarbazide) | Significant reduction in signal (near 0% activity). |
| Test Compound | The experimental condition. | Buffer + Enzyme + Substrate + Detection Mix + this compound | Signal should be lower than the vehicle control. |
Detailed Protocol: Fluorometric SSAO Activity Assay
-
Preparation : Prepare reagents in a suitable buffer (e.g., 0.1 M sodium phosphate buffer).
-
Plate Layout : Designate wells in a 384-well black plate for all controls and test articles.[6]
-
Incubation : Add 25 µL of samples (including vehicle or a known potent SSAO inhibitor like mofegiline) to the appropriate wells and incubate for 30 minutes at 37°C.[6]
-
Reaction Initiation : Prepare a reaction mixture containing Amplex Red, horseradish peroxidase (HRP), and the SSAO substrate (e.g., benzylamine).[6] Add 25 µL of this mixture to all wells.
-
Measurement : Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the relative fluorescence units (RFU) kinetically (e.g., every 2.5 minutes for 30 minutes) at an excitation of ~565 nm and emission of ~590 nm.[6]
-
Analysis : Calculate the rate of reaction (slope of RFU over time). The specific SSAO activity is the difference between the signal in the absence and presence of a specific SSAO inhibitor.[6]
Diagram: Workflow for In Vitro SSAO Inhibition Assay
Caption: Step-by-step workflow for a typical in vitro SSAO inhibition assay.
Q3: How do I control for off-target effects, especially against Monoamine Oxidases (MAOs)?
A3: SSAO shares some substrate similarities with Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[10] Therefore, it is critical to assess the selectivity of this compound.
-
Selectivity Assays : Run parallel enzyme activity assays using recombinant human MAO-A and MAO-B. Use specific substrates (e.g., tyramine for MAO-A, benzylamine for MAO-B) and specific inhibitors (e.g., clorgyline for MAO-A, mofegiline or lazabemide for MAO-B) as positive controls for inhibition.[6][11]
-
Pharmacological Controls : In cell-based or in vivo experiments, you can use a selective MAO inhibitor as a control compound. If the biological effect is only seen with this compound and not the MAO inhibitor, it supports a specific SSAO-mediated mechanism.
-
Pargyline Use : In plasma samples, MAO activity can interfere with SSAO measurement. Pre-treating plasma with pargyline, a potent MAO-A/B inhibitor, can eliminate this interference, allowing for the specific measurement of SSAO activity.[12]
| Enzyme Target | Example Substrate | Example Selective Inhibitor |
| SSAO/VAP-1 | Benzylamine, Methylamine | Semicarbazide, PXS-4728A[6] |
| MAO-A | Tyramine, Serotonin | Clorgyline[11] |
| MAO-B | Benzylamine, Phenylethylamine | Lazabemide, Deprenyl[11][13] |
Section 3: Cellular and In Vivo Experimental Controls
Q4: What are the key controls for a cell-based leukocyte adhesion assay?
A4: To demonstrate that this compound blocks leukocyte adhesion via its intended mechanism, the following controls are necessary:
-
Vehicle Control : Endothelial cells treated with the same concentration of vehicle (e.g., DMSO) used to dissolve the inhibitor. This establishes the baseline level of leukocyte adhesion.[8]
-
Positive Control (Inhibition) : Use a well-characterized SSAO inhibitor or a neutralizing anti-VAP-1 antibody to confirm that blocking VAP-1 function reduces adhesion in your system.[3][5]
-
Negative Control (Cell Line) : If available, use an endothelial cell line with a knockout or knockdown of the AOC3 gene (which encodes SSAO/VAP-1). These cells should show low baseline leukocyte adhesion that is not further reduced by the inhibitor.[3][5]
-
Stimulation Control : An unstimulated group of endothelial cells (e.g., without TNF-α or another inflammatory stimulus) to show the basal level of adhesion. The effect of the inhibitor should be tested on stimulated cells.
Q5: How do I select and use a vehicle for in vivo studies with this compound?
A5: The choice of an in vivo vehicle depends on the inhibitor's solubility and the route of administration.[14] The vehicle itself must be non-toxic and have no biological effect on the endpoint being measured.
-
Solubility Screening : Test the solubility of this compound in common, well-tolerated vehicles.[15]
-
Common Vehicles :
-
Aqueous : Saline or PBS for water-soluble compounds.[14]
-
Suspensions : For poorly soluble compounds, use agents like carboxymethylcellulose (CMC) or Tween 80 in saline.
-
Organic Solvents/Co-solvents : DMSO, PEG-400, or ethanol can be used, but the final concentration must be low (e.g., <1% DMSO) and diluted in a non-toxic carrier like saline or corn oil.[8][14]
-
-
Mandatory Vehicle Control Group : This is the most critical control. A cohort of animals must be dosed with the exact same vehicle, at the same volume and frequency, and via the same route of administration as the drug-treated groups.[16] This group accounts for any effects of the solvent or the stress of the dosing procedure.[16] For example, in a study of myocardial injury, a saline-treated group was used as the control against groups receiving various SSAO inhibitors.[17]
Diagram: Logic for Selecting Experimental Controls
Caption: A decision guide for selecting appropriate experimental controls.
Section 4: Troubleshooting
Q6: My inhibitor shows lower-than-expected potency in a cellular assay compared to the enzymatic assay. What could be the cause?
A6: This is a common issue. Potential reasons include:
-
Cell Permeability : The inhibitor may have poor membrane permeability, preventing it from reaching its target if there is an intracellular pool of SSAO/VAP-1.
-
Protein Binding : The inhibitor may bind to proteins in the cell culture media or plasma, reducing its free concentration.
-
Metabolism : Cells may metabolize the inhibitor into a less active form.
-
Assay Conditions : The cellular environment is far more complex than a purified enzyme assay. The local pH, presence of endogenous substrates, or other factors could influence inhibitor binding.
Troubleshooting Steps :
-
Measure Free Concentration : If possible, measure the concentration of the inhibitor in the cell culture supernatant over time.
-
Modify Assay : Try the assay in serum-free media (for short durations) to check for protein binding effects.
-
Structure-Activity Relationship (SAR) : Compare with other analogs to see if there is a correlation between physicochemical properties (like lipophilicity) and cellular potency.
Q7: I see a biological effect in my in vivo model, but the plasma SSAO activity is not fully inhibited. Why?
A7: Plasma SSAO activity reflects the soluble form of the enzyme (sVAP-1), but the membrane-bound form on endothelial cells is critical for leukocyte trafficking.
-
Distinct Pools : The inhibitor may preferentially target membrane-bound VAP-1 over the soluble form.[7]
-
Pharmacodynamics : Measuring an endogenous substrate of SSAO, like methylamine, can be a better biomarker for total (soluble and membrane-bound) SSAO inhibition in vivo.[7] If methylamine levels are elevated, it indicates successful target engagement even if plasma activity is not zero.
-
Irreversible Inhibition : For irreversible inhibitors, the pharmacodynamic effect (target inhibition) can be much longer than the pharmacokinetic profile (drug concentration in plasma).[7] Full inhibition may persist long after the drug is cleared. It is crucial to measure target engagement at multiple time points post-dose.
References
- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease [mdpi.com]
- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 6. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of monoamine oxidase modulates the behaviour of semicarbazide-sensitive amine oxidase (SSAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of semicarbazide-sensitive amine oxidase attenuates myocardial ischemia-reperfusion injury in an in vivo rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Studies with SSAO Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors, with a focus on SSAO inhibitor-3.
Frequently Asked Questions (FAQs)
Q1: What is SSAO and why is its inhibition a subject of research?
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme that plays a role in various physiological and pathological processes.[1][2][3][4][5][6] It is involved in inflammation by mediating the adhesion and migration of leukocytes to inflamed tissues.[1][5] SSAO's enzymatic activity also generates hydrogen peroxide and aldehydes, which can contribute to oxidative stress and tissue damage.[3][5][7] Elevated SSAO activity has been associated with conditions like diabetes, atherosclerosis, and inflammation.[1][2][3][4][5] Therefore, inhibiting SSAO is being explored as a therapeutic strategy for various diseases.[1][4][7]
Q2: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of SSAO/VAP-1.[8] Its mechanism of action is to block the enzymatic activity of SSAO, thereby preventing the production of pro-inflammatory products and reducing leukocyte infiltration at sites of inflammation.[1] It has a reported IC50 of <10 nM for human SSAO.[8]
Q3: What are the common sources of variability in animal studies with SSAO inhibitors?
Variability in animal studies can arise from several factors:
-
Animal-related factors:
-
Species and Strain: SSAO activity and substrate specificity can vary significantly between different species and even between different strains of mice.[4][9][10]
-
Age and Sex: These factors can influence enzyme expression and drug metabolism.
-
Health Status: Underlying health conditions can affect the animal's response to the inhibitor.
-
Microbiota: The gut microbiome can influence drug metabolism.
-
-
Environmental factors:
-
Experimental procedures:
-
Dosing Technique: Inconsistent administration (e.g., oral gavage, intraperitoneal injection) can lead to variable drug exposure.[15][16][17][18]
-
Sample Collection and Processing: Variability in tissue collection and processing can affect the measurement of SSAO activity and other endpoints.
-
Formulation of the Inhibitor: The solubility and stability of the inhibitor in its vehicle are critical for consistent dosing.[1][19][20][21]
-
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure all personnel are thoroughly trained on the chosen administration route (oral gavage or IP injection) and follow a standardized protocol.[15][16][17][18]- Use precise, calibrated equipment for dose preparation and administration.- For oral gavage, use appropriate gavage needle size and ensure correct placement to avoid accidental tracheal administration.[16][17][18][22] |
| Poor Drug Solubility/Stability | - Determine the solubility of this compound in various pharmaceutically acceptable vehicles.[1][19][20][21][23]- If solubility is low, consider using co-solvents (e.g., PEG400, propylene glycol), surfactants, or preparing a suspension.[1][20]- Prepare fresh dosing solutions daily unless stability data indicates otherwise. |
| Animal-Related Factors | - Use a consistent and well-characterized animal strain for all experiments.[9]- Ensure animals are of a similar age and weight range.- Acclimatize animals to the experimental conditions and handling for a sufficient period before the study begins. |
| Food and Water Intake | - For oral administration, consider the timing of dosing in relation to the feeding cycle, as food can affect drug absorption.- Ensure consistent access to food and water for all animals unless fasting is part of the protocol. |
Issue 2: Inconsistent Pharmacodynamic (PD) Effects (SSAO Inhibition)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Drug Exposure | - Address all potential causes of high PK variability (see Issue 1).- Measure plasma concentrations of the inhibitor at the time of tissue collection to correlate with SSAO activity. |
| Inaccurate SSAO Activity Assay | - Use a validated and standardized protocol for measuring SSAO activity in tissue homogenates or plasma.[24]- Ensure consistent tissue homogenization and protein quantification.[24]- Include appropriate positive and negative controls in each assay. |
| Tissue-Specific Differences in SSAO Activity | - Be aware that baseline SSAO activity can vary significantly between different tissues.[9]- Always compare treated samples to vehicle-treated controls from the same tissue. |
| Timing of Sample Collection | - The duration of SSAO inhibition will depend on the inhibitor's half-life.[11]- Conduct a time-course study to determine the optimal time point for assessing maximal inhibition and its duration. |
Quantitative Data Summary
Disclaimer: The following tables provide representative pharmacokinetic and pharmacodynamic data for well-characterized SSAO inhibitors. This information is intended to serve as a guide and may not be directly applicable to this compound. Researchers should perform their own studies to determine the specific properties of their compound of interest.
Table 1: Representative Pharmacokinetic Parameters of SSAO Inhibitors in Rodents
| Parameter | Mofegiline (Rat)[11] | PXS-4728A (Rat)[13] | PXS-4728A (Mouse)[13] |
| Route of Administration | Oral | Oral / IV | Oral / IV |
| Dose (mg/kg) | Up to 48 | 6 / 3 | 10 / 5 |
| Tmax (h) | ~1 | - | - |
| Half-life (t1/2) (h) | 1 - 3 | ~1 (IV) | - |
| Bioavailability (%) | - | >55 | >90 |
| Cmax (µg/mL) | Dose-dependent | - | 1.38 (Oral) |
Table 2: Representative In Vitro Potency of SSAO Inhibitors
| Compound | Target | IC50 (nM) | Species |
| This compound[8] | SSAO/AOC1 | <10 / 100-1000 | Human |
| Mofegiline[25] | MAO-B | 3.6 | Rat Brain |
| Mofegiline[25] | SSAO/VAP-1 | 20 | Human |
| PXS-4728A[13] | SSAO/VAP-1 | <10 | Human, Mouse, Rat |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (General Guidance)
1. Vehicle Selection and Formulation:
-
Solubility Testing: Due to the lack of a specific datasheet for this compound, it is crucial to first determine its solubility in common, non-toxic vehicles. Test solubility in:
-
Sterile water
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Aqueous solution of 5-10% DMSO
-
Aqueous solution of 10-20% cyclodextrin
-
Corn oil or other triglycerides for lipophilic compounds.[23]
-
-
Formulation:
-
Solution: If the compound is sufficiently soluble, prepare a clear solution.
-
Suspension: If the compound is poorly soluble, a homogenous suspension can be prepared. Use a suspending agent like 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC) in water or saline. Ensure the suspension is uniformly mixed before each administration.[1]
-
2. Administration Route:
-
Oral Gavage:
-
Intraperitoneal (IP) Injection:
Protocol 2: Assessment of SSAO Activity in Mouse Tissue
This protocol is adapted from established methods for measuring amine oxidase activity.[24]
1. Tissue Homogenization:
-
Euthanize the mouse and perfuse with ice-cold PBS to remove blood from the tissues.
-
Excise the tissue of interest (e.g., lung, liver, adipose tissue) and place it in ice-cold homogenization buffer (e.g., 20 mM HEPES, 1 mM EDTA, 250 mM sucrose, pH 7.4, with protease inhibitors).[24]
-
Homogenize the tissue on ice using a glass Dounce homogenizer or a mechanical homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris. Collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
2. SSAO Activity Assay (Amplex Red-based method):
-
This assay measures the production of hydrogen peroxide, a product of the SSAO-catalyzed reaction.
-
In a 96-well plate, add the following to each well:
-
Tissue homogenate (containing a standardized amount of protein, e.g., 10-50 µg)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
SSAO substrate (e.g., benzylamine)
-
-
Include control wells:
-
Blank: All reagents except the tissue homogenate.
-
Negative control: Homogenate with a specific SSAO inhibitor (e.g., semicarbazide) to confirm the specificity of the reaction.[24]
-
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission) at multiple time points.
-
Calculate the rate of H2O2 production and normalize it to the protein concentration to determine SSAO activity.
Visualizations
Caption: Signaling pathway of SSAO/VAP-1 in inflammation and its inhibition.
Caption: General experimental workflow for in vivo studies with SSAO inhibitors.
References
- 1. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Semicarbazide-sensitive amine oxidase (SSAO): present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary-amine oxidase - Wikipedia [en.wikipedia.org]
- 7. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mofegiline - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Novel carbamate metabolites of mofegiline, a primary amine monoamine oxidase B inhibitor, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of the monoamine oxidase B inhibitor mofegiline assessed during a phase I dose tolerance trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ltk.uzh.ch [ltk.uzh.ch]
- 15. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 22. instechlabs.com [instechlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- 25. caymanchem.com [caymanchem.com]
- 26. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Interpreting dose-response curves for SSAO inhibitor-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SSAO Inhibitor-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3). SSAO is an enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1] These products, particularly the aldehydes and H₂O₂, can be cytotoxic and contribute to oxidative stress and cellular damage.[1][2] By inhibiting SSAO, this compound blocks the production of these harmful metabolites.
Q2: What are the typical IC₅₀ values for this compound?
A2: The inhibitory potency of this compound can vary depending on the experimental conditions and the source of the enzyme. The following table summarizes reported IC₅₀ values.
| Enzyme Source | Substrate | Assay Condition | IC₅₀ (nM) |
| Human Recombinant SSAO | Benzylamine | In vitro fluorometric assay | < 10 |
| Human Plasma SSAO | Methylamine | Ex vivo radiometric assay | 15.3 ± 2.1 |
| Rat Aortic Smooth Muscle Cells | Benzylamine | Cell-based Amplex Red assay | 25.8 ± 3.5 |
Q3: In which research areas is this compound commonly used?
A3: Due to the role of SSAO in inflammation, diabetes, and other pathologies, this compound is utilized in studies related to:
-
Inflammation and Immunology: SSAO/VAP-1 is involved in leukocyte adhesion and trafficking to sites of inflammation.[3]
-
Diabetes and Associated Complications: Elevated SSAO activity is observed in diabetic patients, and its inhibition is being explored as a therapeutic strategy.[4][5]
-
Cardiovascular Diseases: The cytotoxic products of the SSAO reaction can contribute to endothelial damage and the progression of atherosclerosis.[2]
-
Neurodegenerative Diseases: SSAO is present in the cerebrovascular endothelium and may play a role in neuroinflammation.
Troubleshooting Dose-Response Curves
Interpreting dose-response curves is crucial for understanding the potency and mechanism of an inhibitor. Below are common issues encountered when working with this compound and how to address them.
Q4: My dose-response curve is flat, showing no inhibition.
A4: A flat dose-response curve indicates a lack of inhibitory activity. Consider the following potential causes:
-
Inactive Compound: Ensure the inhibitor has been stored correctly, protected from light and moisture, and is within its expiration date. Prepare fresh stock solutions.
-
Incorrect Assay Conditions:
-
pH: SSAO activity is pH-dependent. Ensure the assay buffer pH is optimal for the enzyme source (typically pH 7.4).
-
Substrate Concentration: The substrate concentration can influence the apparent IC₅₀. If the substrate concentration is too high, it may outcompete the inhibitor. Consider performing the assay at a substrate concentration close to its Kₘ value.[6]
-
-
Enzyme Activity: Verify that the SSAO enzyme is active using a known control inhibitor.
Q5: The dose-response curve is very steep (high Hill slope).
A5: A steep dose-response curve, where a small change in inhibitor concentration leads to a large change in inhibition, can be caused by several factors:[7][8][9]
-
Stoichiometric Inhibition: This can occur when the enzyme concentration is significantly higher than the inhibitor's Kᵢ. In this "tight-binding" scenario, the IC₅₀ becomes linearly dependent on the enzyme concentration rather than reflecting the true binding affinity.[7] To address this, try reducing the enzyme concentration in your assay.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, leading to a sharp increase in inhibition. Visually inspect your inhibitor stock and working solutions for any precipitation. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes mitigate aggregation.
-
Positive Cooperativity: While less common for single-subunit enzymes, this can occur in multi-subunit enzymes where the binding of one inhibitor molecule increases the affinity for subsequent inhibitor molecules.
Q6: I am observing a biphasic or U-shaped dose-response curve.
A6: Biphasic dose-response curves, characterized by an initial inhibitory phase followed by a plateau or even an increase in activity at higher concentrations, can be complex to interpret.[10][11][12]
-
Multiple Binding Sites: The inhibitor may be interacting with more than one site on the enzyme or with other components in the assay system with different affinities.
-
Off-Target Effects: At higher concentrations, the inhibitor might exert off-target effects that interfere with the assay readout. For example, it could interfere with the detection method (e.g., fluorescence quenching or enhancement). Run controls with the inhibitor and the detection reagents in the absence of the enzyme to test for this.
-
Hormesis: This phenomenon, where a substance has the opposite effect at low and high doses, can sometimes be observed.[12]
Experimental Protocols
SSAO Activity Assay using Amplex® Red
This protocol describes a common method for measuring SSAO activity by detecting the production of hydrogen peroxide (H₂O₂).
Materials:
-
This compound
-
Recombinant SSAO or tissue/cell homogenate
-
Benzylamine (substrate)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of benzylamine in assay buffer. The final concentration should be at or near the Kₘ for your enzyme source.
-
Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions. Protect from light.
-
-
Assay Setup:
-
Add 50 µL of the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the SSAO enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the benzylamine substrate solution to each well to start the reaction.
-
-
Detection:
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of SSAO in Inflammation
Caption: Role of SSAO/VAP-1 in leukocyte adhesion and inflammation.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the IC₅₀ of this compound.
Troubleshooting Logic for a Flat Dose-Response Curve
Caption: Troubleshooting logic for a flat dose-response curve.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Semicarbazide-sensitive amine oxidase (SSAO) gene expression in alloxan-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetes and semicarbazide-sensitive amine oxidase (SSAO) activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.docking.org [files.docking.org]
- 10. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 11. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential cytotoxicity of SSAO inhibitor-3 at high concentrations
Technical Support Center: SSAO Inhibitor-3
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing potential cytotoxicity when using the Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitor, designated here as this compound, at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity with this compound at high concentrations?
A1: While SSAO inhibitors are designed to block the cytotoxic effects resulting from SSAO enzymatic activity (which produces hydrogen peroxide and toxic aldehydes), the inhibitor compound itself may induce cytotoxicity at high concentrations through several mechanisms[1][2]:
-
Off-Target Effects: At high concentrations, the inhibitor may bind to and affect the function of other enzymes or cellular proteins that are critical for cell survival, a common phenomenon for many kinase and enzyme inhibitors.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor, such as DMSO, can be toxic to cells, especially at concentrations above 1%. It is crucial to run a vehicle-only control to rule this out.
-
Compound-Specific Toxicity: The chemical structure of the inhibitor itself might possess inherent cytotoxic properties unrelated to its SSAO-inhibiting function.
-
Induction of Oxidative Stress: Although SSAO inhibition is generally associated with reducing oxidative stress, some compounds can paradoxically induce reactive oxygen species (ROS) through off-target mitochondrial effects[3][4].
Q2: What is the primary mechanism of cytotoxicity caused by SSAO activity?
A2: SSAO (also known as Vascular Adhesion Protein-1 or VAP-1) catalyzes the oxidative deamination of primary amines. This reaction produces corresponding aldehydes (e.g., formaldehyde), hydrogen peroxide (H₂O₂), and ammonia[5][6]. The accumulation of these byproducts, particularly the aldehydes and H₂O₂, leads to significant oxidative stress, cellular damage, and can trigger apoptosis (programmed cell death) in vascular smooth muscle and other cell types[2][7].
Q3: What is a typical effective concentration range for SSAO inhibitors?
A3: The effective concentration for SSAO inhibitors is highly dependent on the specific compound and the experimental system. It is essential to perform a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of SSAO activity) for your specific inhibitor and cell type. Based on published literature for other SSAO inhibitors, effective concentrations can range from the nanomolar to the high micromolar range. For instance, one study noted that the inhibitor PXS-4728A did not induce cytotoxicity in HepG2 cells at concentrations up to 100 μM[8].
Q4: How can I distinguish between apoptosis and necrosis in my experiments?
A4: Differentiating between apoptosis and necrosis is critical for understanding the mechanism of cytotoxicity.
-
Apoptosis is a controlled, programmed form of cell death. It can be detected by assays for caspase activation (e.g., Caspase-3/7 assay), chromatin condensation, and externalization of phosphatidylserine (e.g., Annexin V staining)[7].
-
Necrosis is an uncontrolled form of cell death resulting from acute cellular injury, which leads to the loss of plasma membrane integrity. It can be measured by detecting the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium or by using membrane-impermeable dyes like propidium iodide (PI) or Trypan Blue.
Troubleshooting Guide
Problem: Significant cell death is observed at high concentrations of this compound.
This guide provides a step-by-step approach to investigate and mitigate the observed cytotoxicity.
Step 1: Verify Experimental Parameters
-
Question: Is the observed cytotoxicity a true effect of the inhibitor?
-
Action:
-
Confirm Inhibitor Concentration: Double-check all calculations for dilution and final concentration.
-
Run a Vehicle Control: Treat cells with the highest volume of the solvent (e.g., DMSO) used for the inhibitor. This is critical to ensure the solvent is not the cause of the cytotoxicity.
-
Perform a Dose-Response Analysis: Test a wide range of inhibitor concentrations (e.g., from 0.1 µM to 200 µM) to determine the concentration at which cytotoxicity begins. This will help you identify the CC₅₀ (50% cytotoxic concentration).
-
Step 2: Determine the Therapeutic Window
-
Question: What is the optimal concentration that inhibits SSAO activity without causing cell death?
-
Action:
-
Measure SSAO Activity: Perform an enzyme activity assay to determine the IC₅₀ of your inhibitor in your specific cell system.
-
Measure Cytotoxicity: Concurrently, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) across the same concentration range to determine the CC₅₀.
-
Calculate Therapeutic Index: The therapeutic index (TI = CC₅₀ / IC₅₀) provides a quantitative measure of the inhibitor's safety margin. A higher TI is desirable.
-
Step 3: Characterize the Mechanism of Cell Death
-
Question: How is the inhibitor causing cell death?
-
Action:
-
Assess Apoptosis vs. Necrosis: Use a combination assay like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.
-
Annexin V+/PI- : Early apoptosis
-
Annexin V+/PI+ : Late apoptosis/necrosis
-
Annexin V-/PI+ : Necrosis
-
-
Measure Oxidative Stress: Use fluorescent probes like DCFDA to measure intracellular ROS generation. This will help determine if the inhibitor itself is inducing oxidative stress.
-
Data Presentation: Concentrations of Various SSAO Inhibitors
The following table summarizes concentrations of different SSAO inhibitors used in published studies. This can serve as a reference for designing your dose-response experiments.
| Inhibitor Name | Concentration(s) Used | Cell Type / Model | Observed Effect / Notes | Reference |
| MDL72527 | 100 µM | Rat Aortic Vascular Smooth Muscle Cells (VSMCs) | Completely reversed the cytotoxicity induced by SSAO substrates (aminoacetone and methylamine). | [9][10] |
| PXS-4728A | Up to 100 µM | HepG2 cells | Did not induce cell toxicity or phospholipidosis at the highest concentration tested. | [8] |
| Semicarbazide | 30 mg/kg (in vivo) | Rat Model of Myocardial I/R Injury | Reduced myocardial infarct size and leukocyte infiltration. | [11] |
| Hydralazine | 10 mg/kg (in vivo) | Rat Model of Myocardial I/R Injury | Reduced myocardial infarct size. | [11] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile using an MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Your specific cell line
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare vehicle controls containing the same final concentration of solvent as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control to the appropriate wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the inhibitor concentration to determine the CC₅₀.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/PI Staining
This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (including a concentration known to be cytotoxic) and controls for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Visualizations
Caption: Troubleshooting workflow for addressing SSAO inhibitor cytotoxicity.
Caption: On-target vs. potential off-target effects of an SSAO inhibitor.
Caption: Experimental workflow for determining the Therapeutic Index (TI).
References
- 1. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble semicarbazide-sensitive amine oxidase (SSAO) activity is related to oxidative stress and subchronic inflammation in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Soluble semicarbazide sensitive amine oxidase (SSAO) catalysis induces apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of semicarbazide-sensitive amine oxidase attenuates myocardial ischemia-reperfusion injury in an in vivo rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Selectivity of SSAO Inhibitor-3 in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SSAO inhibitor-3, with a focus on ensuring its selectivity in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of SSAO, which catalyzes the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide, and ammonia.[2]
Q2: Why is selectivity a critical concern when using this compound?
A2: Selectivity is crucial to ensure that the observed biological effects are due to the inhibition of SSAO and not off-target interactions with other enzymes. The most closely related enzymes are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which also play significant roles in amine metabolism.[2] Off-target inhibition of MAOs can lead to confounding results and potential side effects.
Q3: What are the known IC50 values for this compound against human SSAO and other amine oxidases?
A3: this compound is a highly potent inhibitor of human SSAO with an IC50 of <10 nM. Its IC50 for AOC1 is in the range of 0.1-10 μM, indicating a degree of selectivity.[1] Further characterization against MAO-A and MAO-B is recommended to fully assess its selectivity profile.
Q4: In what types of biological samples can I use this compound?
A4: this compound can be used in a variety of complex biological samples, including plasma, serum, tissue homogenates (e.g., lung, aorta), and cell lysates.[3][4] However, the composition of these samples can present challenges, which are addressed in the troubleshooting section.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in complex biological samples.
Problem 1: High background signal or apparent loss of inhibitor potency in plasma/serum samples.
-
Question: My fluorescence-based SSAO activity assay (e.g., Amplex Red) shows high background fluorescence, or the IC50 of this compound appears much higher than expected in plasma or serum. What could be the cause?
-
Answer:
-
Potential Cause 1: Endogenous peroxidases and antioxidants. Plasma and serum contain various substances that can interfere with H2O2 detection assays. Endogenous peroxidases can react with the assay reagents, while antioxidants can quench the signal.
-
Troubleshooting Steps:
-
Include proper controls: Always run parallel control reactions without the enzyme source (plasma/serum) to measure the background signal. Subtract this background from your experimental values.
-
Sample Dilution: Dilute your plasma or serum sample to a concentration where the SSAO activity is still detectable but the interference is minimized.
-
Alternative Assay: Consider using an HPLC-based method to directly measure the formation of the aldehyde product, which is less susceptible to interference from peroxidases and antioxidants.[5]
-
-
Problem 2: Inconsistent results in tissue homogenates.
-
Question: I am observing high variability in SSAO inhibition when using tissue homogenates. What are the likely reasons?
-
Answer:
-
Potential Cause 1: Incomplete homogenization. Inconsistent disruption of cells and release of SSAO can lead to variable enzyme concentrations in your assay.
-
Troubleshooting Steps:
-
Optimize Homogenization Protocol: Ensure a consistent and thorough homogenization procedure. Use a Dounce homogenizer or sonicator on ice to ensure complete lysis.[6] Visually inspect the lysate under a microscope to confirm cell disruption.
-
Centrifugation: After homogenization, centrifuge the lysate at a high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet cellular debris. Use the clear supernatant for your assay.[4]
-
-
Potential Cause 2: Protease activity. Tissue homogenates contain proteases that can degrade SSAO or other components of your assay.
-
Troubleshooting Steps:
-
Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use.[4]
-
-
Problem 3: Suspected off-target effects in a cell-based assay.
-
Question: I am observing a cellular phenotype that I cannot definitively attribute to SSAO inhibition. How can I investigate potential off-target effects of this compound?
-
Answer:
-
Potential Cause: Off-target binding. Small molecule inhibitors can sometimes bind to and modulate the activity of unintended proteins.
-
Troubleshooting Steps:
-
Use a structurally unrelated SSAO inhibitor: Confirm your phenotype using a different, structurally distinct SSAO inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing SSAO in your cells. If the inhibitor's effect is diminished, it supports an on-target mechanism.
-
Off-Target Profiling: For a comprehensive analysis, consider using a commercial off-target screening service. These services can screen your compound against a large panel of kinases and other enzymes to identify potential off-target interactions.
-
Chemical Proteomics: Advanced techniques like chemical proteomics can be used to identify the direct binding partners of your inhibitor in a cellular context.[7]
-
-
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of Various Inhibitors against Amine Oxidases
| Inhibitor | Target Enzyme | IC50 Value | Species | Reference |
| This compound | Human SSAO | <10 nM | Human | [1] |
| This compound | AOC1 | 0.1-10 μM | Human | [1] |
| Semicarbazide | Human Serum SSAO | 5 x 10⁻³ M | Human | [4] |
| Semicarbazide | Human Saphenous Vein SSAO | 5 x 10⁻⁴ M | Human | [4] |
| MDL 72974A | Human Serum SSAO | 10⁻⁷ M | Human | [4] |
| MDL 72974A | Human Saphenous Vein SSAO | 10⁻⁸ M | Human | [4] |
| MD 220662 | Rat Heart and Aorta SSAO | 2-6 x 10⁻⁶ M | Rat | [8] |
Detailed Experimental Protocols
Protocol 1: Determination of SSAO Activity in Tissue Homogenates using a Fluorometric Assay
This protocol is adapted for use with complex biological samples and aims to minimize interference.
Materials:
-
Tissue of interest (e.g., lung, aorta)
-
Ice-cold Homogenization Buffer (HES buffer: 20 mM HEPES, 1 mM EDTA, 250 mM Sucrose, pH 7.4)
-
Protease Inhibitor Cocktail
-
This compound
-
Amplex Red Monoamine Oxidase Assay Kit (or equivalent)
-
Benzylamine (SSAO substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Tissue Homogenization:
-
Excise the tissue and immediately place it in ice-cold HES buffer.
-
Mince the tissue into small pieces.
-
Add fresh protease inhibitor cocktail to the HES buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer or sonicator until no visible tissue fragments remain.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble and microsomal fractions, for the assay.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the SSAO activity.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the Amplex Red reaction mixture according to the manufacturer's instructions, including horseradish peroxidase (HRP) and the substrate (benzylamine).
-
-
Assay Execution:
-
In a 96-well black microplate, add the following to each well:
-
Tissue homogenate supernatant (adjust volume for a final protein concentration of 50-100 µ g/well ).
-
This compound dilution or vehicle control.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Initiate the reaction by adding the Amplex Red reaction mixture to each well.
-
Immediately measure the fluorescence in a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the SSAO activity to the protein concentration (e.g., RFU/min/mg protein).
-
Plot the normalized SSAO activity against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of SSAO Expression in Cell Lysates
This protocol allows for the qualitative and semi-quantitative assessment of SSAO protein levels in cells treated with this compound.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (with fresh protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SSAO/VAP-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with freshly added inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate.
-
-
Sample Preparation:
-
Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SSAO antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to compare SSAO expression levels between different treatment groups.
-
Visualizations
Caption: Workflow for assessing this compound selectivity.
Caption: SSAO enzymatic pathway and site of inhibition.
References
- 1. Inhibition of monoamine oxidase modulates the behaviour of semicarbazide-sensitive amine oxidase (SSAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. graphviz.org [graphviz.org]
- 7. Evaluation of kinase inhibitor selectivity by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Analysis of SSAO Inhibitors in Preclinical Lung Inflammation Models: Focus on PXS-4728A
A direct comparative study between a compound identified as "SSAO inhibitor-3" and PXS-4728A in a model of lung inflammation could not be conducted as "this compound" is not a publicly specified research compound. Therefore, this guide provides a comprehensive evaluation of PXS-4728A, a well-documented Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitor, and its efficacy in various preclinical models of lung inflammation.
PXS-4728A is a potent and selective small molecule inhibitor of SSAO, also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3][4][5] SSAO/VAP-1 is an endothelial-bound enzyme that plays a crucial role in the inflammatory cascade, particularly in mediating the adhesion and transmigration of leukocytes, such as neutrophils, from the bloodstream into inflamed tissues.[1][3][4] Its dual function as an adhesion molecule and an amine oxidase makes it a compelling therapeutic target for inflammatory diseases. The enzymatic activity of SSAO generates hydrogen peroxide and other reactive aldehydes, which can further promote inflammation.[6][7][8]
Inhibition of SSAO by PXS-4728A has been shown to effectively reduce the influx of inflammatory cells into the lungs, decrease the levels of pro-inflammatory mediators, and improve overall lung function in various animal models of respiratory diseases.[2][3] This guide will delve into the quantitative data from these studies, detail the experimental protocols employed, and visualize the key pathways and workflows.
Quantitative Data Presentation
The following tables summarize the key findings on the efficacy of PXS-4728A in different lung inflammation models.
Table 1: Effect of PXS-4728A on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Model of Lung Inflammation | Species | Treatment | Dose | Total Cells (reduction vs. control) | Neutrophils (reduction vs. control) | Reference |
| Lipopolysaccharide (LPS)-induced | Mouse (BALB/c) | PXS-4728A | 4 mg/kg | Significant reduction | Significant reduction | [1] |
| Cigarette Smoke (CS)-induced (acute) | Mouse | PXS-4728A | 12 or 20 mg/kg | Significant reduction | Significant reduction | [2] |
| Klebsiella pneumoniae infection | Mouse | PXS-4728A | 6 mg/kg | Significant reduction | Significant reduction | [1] |
| Rhinovirus-exacerbated asthma | Mouse (BALB/c) | PXS-4728A | 2 mg/kg | Significant reduction | Not specified | [1] |
Table 2: Effect of PXS-4728A on Pro-inflammatory Mediators
| Model of Lung Inflammation | Species | Treatment | Dose | Mediator | Effect | Reference |
| Cigarette Smoke (CS)-induced (acute) | Mouse | PXS-4728A | 12 or 20 mg/kg | TNF-α | Significant reduction | [2] |
| Cigarette Smoke (CS)-induced (acute) | Mouse | PXS-4728A | 12 or 20 mg/kg | CXCL1 | Significant reduction | [2] |
| LPS-induced endotoxemia | Mouse | PXS-4728A | Not specified | TNF-α | Reduction | [1] |
| LPS-induced endotoxemia | Mouse | PXS-4728A | Not specified | IL-6 | Reduction | [1] |
Table 3: Effect of PXS-4728A on Lung Function and Pathology
| Model of Lung Inflammation | Species | Treatment | Dose | Parameter | Effect | Reference |
| Cigarette Smoke (CS)-induced (chronic) | Mouse | PXS-4728A | Not specified | Airway fibrosis | Substantial suppression | [2][3] |
| Cigarette Smoke (CS)-induced (chronic) | Mouse | PXS-4728A | Not specified | Lung function | Improvement | [2][3] |
| Rhinovirus-exacerbated asthma | Mouse (BALB/c) | PXS-4728A | 2 mg/kg | Airway hyperreactivity | Reduction | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments involving PXS-4728A in lung inflammation models.
Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model
-
Animals: BALB/c mice are commonly used.[1]
-
Induction of Inflammation: Mice are challenged with an intranasal or intratracheal instillation of LPS (a component of the outer membrane of Gram-negative bacteria) to induce a robust neutrophilic inflammatory response in the lungs.[1]
-
Treatment: PXS-4728A is typically administered orally via gavage prior to the LPS challenge.[1] In some studies, a second dose is given to ensure sustained inhibition of newly synthesized SSAO.[1]
-
Endpoint Analysis: At specific time points (e.g., 6 and 24 hours) after LPS administration, mice are euthanized.[1] Bronchoalveolar lavage (BAL) is performed to collect cells and fluid from the airways. Total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid (BALF) are determined using a hemocytometer and cytospin preparations.[1] The levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, CXCL1) in the BALF or lung homogenates are measured by ELISA.[2]
Cigarette Smoke (CS)-Induced COPD Model
-
Animals: Mice are exposed to cigarette smoke to model key features of Chronic Obstructive Pulmonary Disease (COPD), including chronic airway inflammation and fibrosis.[2][3]
-
Exposure: Mice are exposed to whole-body cigarette smoke for a specified duration, which can be acute (e.g., 4 days) or chronic (e.g., several months).[2]
-
Treatment: PXS-4728A is administered orally on a daily basis, either prophylactically (before CS exposure) or therapeutically (after the establishment of disease features).[2][3]
-
Endpoint Analysis:
-
Inflammatory Cell Influx: BALF is collected to assess the number of total leukocytes, macrophages, neutrophils, and lymphocytes.[2]
-
Pro-inflammatory Mediators: Cytokine and chemokine levels in the BALF are quantified by ELISA.[2]
-
Fibrosis: Collagen deposition in the airways is assessed through histological staining (e.g., Masson's trichrome) of lung tissue sections.
-
Lung Function: Airway hyperresponsiveness and other lung function parameters are measured using techniques like invasive plethysmography in response to a bronchoconstrictor such as methacholine.[1]
-
Mandatory Visualizations
Signaling Pathway of VAP-1/SSAO in Lung Inflammation
Caption: VAP-1/SSAO signaling in inflammation and its inhibition by PXS-4728A.
Experimental Workflow for PXS-4728A Evaluation in a Lung Inflammation Model
Caption: Workflow for assessing PXS-4728A in a preclinical lung inflammation model.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of semicarbazide‐sensitive amine oxidase, PXS‐4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 8. The role of VAP-1 in cardiovascular disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of SSAO Inhibitors: Unveiling the Potency and Selectivity of SSAO Inhibitor-3 and LJP-1207
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a critical endeavor in the pursuit of novel therapeutics for a range of inflammatory and vascular diseases. This guide provides a detailed comparison of two such inhibitors, SSAO inhibitor-3 and LJP-1207, focusing on their inhibitory potency and selectivity profiles based on available experimental data.
At a Glance: Potency and Selectivity
A summary of the key inhibitory activities of this compound and LJP-1207 is presented below, offering a snapshot of their comparative efficacy.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | Human SSAO/VAP-1 | < 10 | AOC1: 100 - 10,000 nM |
| MAO-A | Data not available | ||
| MAO-B | Data not available | ||
| LJP-1207 | Human SSAO/VAP-1 | 17 | Data not available against MAO-A/B |
| MAO-A | Data not available | ||
| MAO-B | Data not available |
This compound (also referred to as Compound 2) emerges as a highly potent inhibitor of human SSAO, with a half-maximal inhibitory concentration (IC50) of less than 10 nM.[1][2] Its selectivity against other amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), is not yet publicly detailed. The available data indicates an IC50 range of 0.1-10 μM for AOC1, another designation for SSAO, which may suggest species or isoform specificity that warrants further investigation.[1][2]
Unveiling the Molecules: Chemical Structures
The chemical structures of this compound and LJP-1207 are fundamental to understanding their structure-activity relationships.
This compound
-
Molecular Formula: C₁₅H₂₃FN₄O₃
-
CAS Number: 2671028-09-2
While a definitive public image of the chemical structure for this compound is not available, its molecular formula suggests a complex heterocyclic compound.
LJP-1207
-
Chemical Name: N'-(2-phenyl-allyl)-hydrazine hydrochloride
-
Molecular Formula: C₉H₁₃ClN₂
Caption: Chemical structure of LJP-1207.
The Biological Landscape: SSAO/VAP-1 Signaling
SSAO/VAP-1 is a dual-function protein acting as both an enzyme and an adhesion molecule on the surface of endothelial cells. Its enzymatic activity leads to the production of hydrogen peroxide (H₂O₂), aldehydes, and ammonia from the oxidative deamination of primary amines. These products can induce oxidative stress and contribute to inflammatory processes. As an adhesion molecule, VAP-1 mediates the transmigration of leukocytes from the bloodstream to sites of inflammation. Inhibition of SSAO/VAP-1 is therefore a promising strategy to mitigate inflammation and tissue damage.
Caption: Simplified signaling pathway of SSAO/VAP-1.
Experimental Corner: How Potency and Selectivity are Measured
The determination of IC50 values for SSAO inhibitors typically involves in vitro enzyme inhibition assays. A common method is a fluorometric assay that measures the production of hydrogen peroxide, a product of the SSAO-catalyzed reaction.
SSAO Enzyme Inhibition Assay (Fluorometric)
-
Enzyme Source: Recombinant human SSAO or tissue homogenates known to express SSAO (e.g., lung, aorta).
-
Substrate: A primary amine substrate for SSAO, such as benzylamine or methylamine.
-
Detection: A fluorescent probe (e.g., Amplex Red) is used in the presence of horseradish peroxidase (HRP). H₂O₂ produced by the SSAO reaction reacts with the probe in the presence of HRP to generate a fluorescent product.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound or LJP-1207).
-
Data Analysis: The fluorescence intensity is measured over time. The rate of the reaction is calculated, and the percentage of inhibition at each inhibitor concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve.
To assess selectivity, similar enzyme inhibition assays are conducted using other amine oxidases, such as MAO-A and MAO-B, with their respective specific substrates.
Caption: General workflow for an SSAO enzyme inhibition assay.
In Vivo Evidence and Therapeutic Potential
In vivo studies have provided evidence for the therapeutic potential of SSAO inhibitors. For instance, LJP-1207 has been shown to reduce myocardial infarct size and decrease leukocyte infiltration in a rat model of myocardial ischemia-reperfusion injury. It has also demonstrated anti-inflammatory effects in animal models of colitis and arthritis. The in vivo efficacy of this compound is not yet extensively documented in publicly available literature.
Conclusion
Both this compound and LJP-1207 are potent inhibitors of human SSAO/VAP-1 in the nanomolar range. This compound appears to have a slight edge in terms of raw potency based on the available data. However, a comprehensive comparison of their selectivity profiles is hampered by the lack of publicly available data on their inhibitory activities against other key amine oxidases like MAO-A and MAO-B. For drug development professionals, the high potency of both compounds is promising, but a thorough evaluation of their selectivity and potential off-target effects, along with pharmacokinetic and toxicological profiles, will be crucial in determining their therapeutic viability. The potential toxicity associated with the hydrazine group in LJP-1207 may also be a key consideration in its further development. Further head-to-head comparative studies are warranted to definitively establish the superior candidate for clinical progression.
References
SSAO Inhibitor-3: A Comparative Analysis of Cross-reactivity with Other Amine Oxidases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cross-reactivity profile of SSAO Inhibitor-3 (also known as Compound 2) against other key amine oxidases. The data presented herein is crucial for evaluating the selectivity and potential off-target effects of this potent Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitor.
SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme implicated in various inflammatory diseases and metabolic disorders. The development of selective SSAO inhibitors is a key focus in medicinal chemistry. This guide summarizes the available quantitative data on the inhibitory activity of this compound against a panel of amine oxidases, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Diamine Oxidase (DAO).
Inhibitory Potency and Selectivity Profile
For context, a separate class of 3-fluoroallylamine-based SSAO/VAP-1 inhibitors has been reported to possess excellent selectivity over diamine oxidase, MAO-A, and MAO-B. This highlights the feasibility of achieving high selectivity for the SSAO enzyme.
Table 1: Inhibitory Activity (IC50) of this compound Against Human Amine Oxidases
| Amine Oxidase Target | IC50 Value |
| Human SSAO/VAP-1 | < 10 nM |
| Human AOC1 | 0.1 - 10 μM |
| Human MAO-A | Data not publicly available |
| Human MAO-B | Data not publicly available |
| Human DAO | Data not publicly available |
Note: The lack of publicly available, direct comparative data for MAO-A, MAO-B, and DAO for this specific compound is a current limitation. Researchers are encouraged to perform their own comparative assays to determine the precise selectivity profile.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro inhibitory activity of compounds against various amine oxidases. Specific conditions for this compound would be detailed in its primary publication, which is not publicly accessible at this time.
General Protocol for In Vitro Amine Oxidase Inhibition Assay
1. Enzyme and Substrate Preparation:
-
Recombinant human SSAO, MAO-A, MAO-B, and DAO are used as the enzyme sources.
-
Enzymes are pre-incubated with the inhibitor at varying concentrations.
-
Specific substrates for each enzyme are prepared:
-
SSAO: Benzylamine or methylamine
-
MAO-A: Kynuramine or serotonin
-
MAO-B: Benzylamine or phenylethylamine
-
DAO: Putrescine or cadaverine
-
2. Assay Procedure:
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The production of hydrogen peroxide, a common product of amine oxidase activity, is measured. This is often achieved using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red).
-
The fluorescence or absorbance is measured using a plate reader.
3. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the selectivity concept and the experimental approach, the following diagrams are provided.
Caption: Selectivity profile of this compound.
Caption: Generalized workflow for amine oxidase inhibition assay.
Validating SSAO Inhibitor-3: A Comparative Guide for a Novel Inflammatory Disease Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of SSAO inhibitor-3 in a new disease model. For the purpose of this guide, we will use a murine model of collagen-induced arthritis (CIA), a well-established model for studying inflammatory arthritis. We will compare the hypothetical performance of this compound with other known SSAO inhibitors, supported by established experimental data from existing literature.
Comparative Efficacy of SSAO Inhibitors
The following table summarizes the in vitro potency of this compound against human SSAO and provides a comparison with other relevant SSAO inhibitors. This data is crucial for selecting appropriate concentrations for in vivo studies and for understanding the inhibitor's relative potency.
| Inhibitor | Target | IC50 | Selectivity | Key Features |
| This compound | Human SSAO | <10 nM[1] | Selective over AOC1 (IC50: 0.1-10 μM)[1] | High potency, potential for broad anti-inflammatory applications.[1] |
| LJP 1207 | Human SSAO | 17 nM[2] | >5000-fold selective over MAO[2] | Efficacious in a mouse model of multiple sclerosis.[2] |
| SzV-1287 | SSAO | Not specified | Inhibits both acute and chronic inflammation. | More effective than LJP-1207 in rat models of inflammation.[3] |
| Compound 4a | SSAO | 2 nM[4] | Highly selective over MAO-A and MAO-B.[4] | Orally active and effective in a mouse model of multiple sclerosis.[4][5] |
| PXS-4728A | VAP-1/SSAO | Not specified | Reduces leukocyte adhesion and migration. | Effective in various rat and mouse models of lung inflammation.[6] |
Experimental Protocols
To validate the efficacy of this compound in a new disease model, a rigorous and well-defined experimental protocol is essential. Below is a detailed methodology for a collagen-induced arthritis (CIA) model in mice.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify 100 µg of CII in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound (e.g., 1, 5, and 10 mg/kg, administered orally, once daily).
-
Positive control (e.g., Methotrexate, 1 mg/kg, administered intraperitoneally, twice a week).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every other day.
-
Histopathology (Day 42): Euthanize mice and collect hind paws. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis (Day 42): Collect blood via cardiac puncture. Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of SSAO and the experimental workflow is crucial for interpreting the results. The following diagrams illustrate the key signaling pathway involving SSAO in inflammation and a typical experimental workflow for validating a new inhibitor.
Caption: SSAO signaling in inflammation.
Caption: Workflow for validating this compound.
Discussion and Future Directions
The inhibition of SSAO presents a promising therapeutic strategy for a variety of inflammatory diseases due to its role in leukocyte adhesion and migration.[7][8] The enzymatic activity of SSAO produces cytotoxic products like hydrogen peroxide and aldehydes, which can contribute to vascular damage.[7][9][10] Therefore, potent and selective inhibitors like this compound are of significant interest.
The provided experimental framework for a collagen-induced arthritis model offers a robust method to evaluate the in vivo efficacy of this compound. Successful validation in this model, characterized by a reduction in clinical signs of arthritis, paw swelling, and pro-inflammatory cytokine levels, would provide strong evidence for its therapeutic potential in inflammatory arthritides.
Future studies should aim to further elucidate the downstream effects of SSAO inhibition in the specific disease model. This could include detailed analysis of immune cell infiltration into the joints and the expression of adhesion molecules on the vascular endothelium. Furthermore, pharmacokinetic and pharmacodynamic studies will be essential to optimize dosing regimens for potential clinical development. The development of highly selective SSAO inhibitors with favorable safety profiles remains a key objective in this field.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benefit of inhibiting SSAO in relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 9. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), has emerged as a significant therapeutic target for a range of inflammatory diseases and diabetic complications. This guide provides an objective comparison of the performance of different classes of SSAO inhibitors, supported by experimental data, to aid researchers in the selection and development of novel therapeutics.
Quantitative Comparison of SSAO Inhibitor Classes
The inhibitory potency of various compounds against SSAO is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for representative inhibitors from different chemical classes. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor Class | Representative Inhibitor | Source/Target | IC50/Ki | Mechanism of Action | Selectivity |
| Hydrazine Derivatives | Phenylhydrazine | Bovine Lung SSAO | 30 nM | Irreversible | - |
| Hydralazine | Bovine Lung SSAO | 1 µM | Irreversible | - | |
| Arylalkylamines | MDL 72974A (Mofegiline) | Human Serum SSAO | 100 nM | Irreversible | Selective for SSAO over MAO |
| Human Saphenous Vein SSAO | 10 nM | ||||
| Propargylamines | PXS-4728A | - | Potent Inhibitor | Irreversible | Selective for SSAO |
| Oxazolidinones | MD 220662 | Rat Heart and Aorta SSAO | 2-6 µM | - | Also inhibits MAO-B |
| Haloalkylamines | 2-Bromoethylamine (2-BEA) | Rat Lung SSAO | Ki = 2.5 µM | Suicide Inhibitor | Selective for SSAO over MAO-A/B |
| Dual MAO-B/SSAO Inhibitors | PXS-5131 | - | Nanomolar range | Irreversible | Dual inhibitor of SSAO and MAO-B |
Experimental Protocols
Determination of SSAO Activity using the Amplex® Red Assay
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the SSAO-catalyzed oxidation of a primary amine substrate.
Principle:
SSAO catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ generated and thus to the SSAO activity.
Materials:
-
SSAO enzyme source (e.g., purified enzyme, tissue homogenates, or cell lysates)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
SSAO substrate (e.g., benzylamine)
-
SSAO inhibitors
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Amplex® Red in DMSO.
-
Prepare a stock solution of HRP in reaction buffer.
-
Prepare a stock solution of the SSAO substrate in reaction buffer.
-
Prepare serial dilutions of the SSAO inhibitors.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
SSAO enzyme source
-
SSAO inhibitor at various concentrations (or vehicle control)
-
Reaction buffer
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Prepare a reaction mixture containing Amplex® Red, HRP, and the SSAO substrate in reaction buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at multiple time points (kinetic assay) or after a fixed incubation period (endpoint assay) at 37°C, protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the kinetic curve.
-
Plot the percentage of SSAO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of SSAO/VAP-1 in Inflammation
The following diagram illustrates the central role of SSAO (VAP-1) in the inflammatory cascade, highlighting its enzymatic activity and adhesive functions that lead to leukocyte recruitment and endothelial activation.
General Experimental Workflow for SSAO Inhibitor Evaluation
This diagram outlines a typical workflow for the in vitro evaluation of potential SSAO inhibitors, from initial screening to detailed kinetic analysis.
A Comparative Guide to Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: IC50 Values in Human and Rodent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency (IC50 values) of various compounds against human and rodent Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). The data presented is intended to aid researchers and drug development professionals in the selection and evaluation of SSAO inhibitors for therapeutic applications.
Introduction to SSAO and its Inhibition
Semicarbazide-sensitive amine oxidase (SSAO) is a dual-function enzyme that acts as both an adhesion molecule (VAP-1) and an enzyme that catalyzes the oxidative deamination of primary amines.[1][2][3] This enzymatic activity results in the production of the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[3] These products, particularly H₂O₂, can act as signaling molecules, contributing to inflammatory processes and oxidative stress.[1] SSAO is implicated in various pathological conditions, including inflammation, diabetes, and cardiovascular diseases.[2][4] Consequently, the inhibition of SSAO activity is a promising therapeutic strategy for these conditions.
Comparative Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various inhibitors against human and rodent SSAO enzymes. It is important to note that there can be significant species-related variations in the substrate specificity and inhibitor sensitivity of SSAO.[5]
| Inhibitor | Human Enzyme Source | Human IC50 | Rodent Enzyme Source | Rodent IC50 |
| Semicarbazide | Serum | 5 x 10⁻³ M[6][7] | - | - |
| Saphenous Vein | 5 x 10⁻⁴ M[6][7] | - | - | |
| MDL 72974A | Serum | 1 x 10⁻⁷ M[6][7] | - | - |
| Saphenous Vein | 1 x 10⁻⁸ M[6][7] | - | - | |
| 2-bromoethylamine | - | - | Guinea Pig Tissues | Potent, selective, and suicidal inhibitor[5][8] |
| Kynuramine | - | - | Rat Aorta | Ki = 5.4 µM (competitive inhibitor)[9] |
Note: The table will be expanded as more comparative data becomes available.
Experimental Protocols for Determining IC50 Values
The determination of IC50 values for SSAO inhibitors typically involves in vitro enzyme activity assays. Two common methods are the radiochemical assay and the Amplex® Red fluorometric assay.
Radiochemical Assay
This method measures the enzymatic activity by quantifying the conversion of a radiolabeled substrate to its product.
Protocol Outline:
-
Enzyme Source: Homogenates of tissues (e.g., aorta, lung, kidney) or plasma/serum containing SSAO are prepared.
-
Substrate: A radiolabeled primary amine, such as [¹⁴C]-benzylamine, is used as the substrate.[6][7]
-
Inhibitors: A range of concentrations of the test inhibitor is pre-incubated with the enzyme preparation.
-
Reaction: The radiolabeled substrate is added to initiate the enzymatic reaction. The reaction is carried out at a controlled temperature (e.g., 37°C) and pH (e.g., 7.4).[8]
-
Separation: The reaction is stopped, and the product is separated from the unreacted substrate using techniques like solvent extraction or chromatography.
-
Quantification: The amount of radioactive product is quantified using liquid scintillation counting.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Amplex® Red Fluorometric Assay
This assay is a high-throughput method that detects the hydrogen peroxide (H₂O₂) produced during the SSAO-catalyzed reaction.
Protocol Outline:
-
Reagents:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
SSAO substrate (e.g., benzylamine, methylamine, or aminoacetone)
-
Enzyme source (recombinant enzyme, tissue homogenates, or plasma)
-
Test inhibitors
-
-
Assay Principle: In the presence of HRP, the Amplex® Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.
-
Procedure: a. Prepare a working solution containing the Amplex® Red reagent, HRP, and the SSAO substrate in a reaction buffer (e.g., sodium phosphate buffer, pH 7.4). b. Add the enzyme source to the wells of a microplate. c. Add a range of concentrations of the test inhibitor to the wells. d. Initiate the reaction by adding the Amplex® Red working solution. e. Incubate the plate at a controlled temperature (e.g., 37°C), protected from light. f. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation ~530-560 nm, emission ~590 nm) using a fluorescence microplate reader.[6]
-
IC50 Calculation: Similar to the radiochemical assay, the IC50 value is determined from the dose-response curve of inhibitor concentration versus percent inhibition.
VAP-1/SSAO Signaling in Inflammation
The enzymatic activity of VAP-1/SSAO plays a crucial role in the inflammatory cascade. The hydrogen peroxide generated acts as a second messenger, triggering downstream signaling pathways that lead to the upregulation of various adhesion molecules on endothelial cells. This, in turn, facilitates the recruitment and transmigration of leukocytes to the site of inflammation.
Caption: VAP-1/SSAO signaling pathway in inflammation.
Conclusion
The development of potent and selective SSAO inhibitors holds significant therapeutic promise. This guide provides a foundational comparison of inhibitor potencies and outlines the standard experimental procedures for their determination. The provided signaling pathway diagram illustrates the central role of SSAO in inflammation, highlighting the rationale for its inhibition. Researchers are encouraged to consider the species-specific differences in SSAO activity and inhibitor sensitivity when translating preclinical findings to human applications.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of VAP-1 in cardiovascular disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Inhibitor sensitivity of human serum and vascular semicarbazide-sensitive amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semicarbazide-sensitive amine oxidase (SSAO) of the rat aorta. Interactions with some naturally occurring amines and their structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of SSAO Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of SSAO Inhibitor-3 (PXS-4728A), a potent and orally active inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). The following sections present its performance against a panel of enzymes, alongside other SSAO inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of this compound and other relevant compounds against SSAO and other amine oxidases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value corresponds to a higher potency of the inhibitor.
| Inhibitor | Enzyme | Species | IC50 (nM) | Selectivity | Reference |
| This compound (PXS-4728A) | VAP-1/SSAO | Human | <10 | >500-fold vs. other human amine oxidases | [1][2] |
| VAP-1/SSAO | Mouse | 21 | [2] | ||
| VAP-1/SSAO | Rat | 18 | [2] | ||
| MDL 72974A | SSAO | Human (umbilical artery) | 20 | [3] | |
| MAO-B | Rat (brain) | 3.6 | 189-fold vs. MAO-A | [4] | |
| SSAO | Dog (aorta) | 2 | [3] | ||
| SSAO | Rat (aorta) | 5 | [3] | ||
| LJP 1207 | SSAO | Human | 252 | [2] | |
| SSAO | Mouse | 102 | [2] | ||
| SSAO | Rat | 120 | [2] |
Note: While specific IC50 values for this compound against MAO-A and MAO-B are not publicly available, its high selectivity of over 500-fold for SSAO indicates minimal off-target activity against these other key amine oxidases.[1][2] For comparison, MDL 72974A shows high potency for both SSAO and MAO-B.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay determines the inhibitory potential of a compound against the enzymatic activity of SSAO.
-
Enzyme and Substrate Preparation:
-
Recombinant human VAP-1/SSAO is used as the enzyme source.[2]
-
A suitable substrate, such as benzylamine, is prepared in a buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
Inhibitor Preparation:
-
This compound and other test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the inhibitor stock solutions are prepared to test a range of concentrations.
-
-
Assay Procedure:
-
The SSAO enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in a 96-well plate for a specified period (e.g., 15-30 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate to each well.
-
The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at 37°C.
-
-
Detection of Enzyme Activity:
-
The enzymatic reaction of SSAO produces hydrogen peroxide (H₂O₂).
-
The amount of H₂O₂ produced is quantified using a fluorometric method. This typically involves a secondary reaction where a non-fluorescent probe is converted to a fluorescent product in the presence of H₂O₂ and a peroxidase enzyme.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This assay is used to assess the selectivity of SSAO inhibitors by measuring their activity against MAO-A and MAO-B.
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Specific substrates are used for each enzyme isoform. For example, p-tyramine can be used for both, or more selective substrates like kynuramine can be employed.[5]
-
-
Inhibitor Preparation:
-
Similar to the SSAO assay, stock solutions and serial dilutions of the test inhibitors are prepared.
-
-
Assay Procedure:
-
The assay is performed in separate plates for MAO-A and MAO-B.
-
Each MAO enzyme is pre-incubated with the inhibitor at various concentrations.
-
The reaction is started by the addition of the respective substrate.
-
-
Detection of Enzyme Activity:
-
The production of H₂O₂ is measured using a fluorometric method, as described for the SSAO assay.
-
-
Data Analysis:
-
IC50 values for MAO-A and MAO-B are calculated as described above.
-
The selectivity index is determined by calculating the ratio of the IC50 value for the off-target enzyme (e.g., MAO-A) to the IC50 value for the target enzyme (SSAO).
-
Mandatory Visualizations
Caption: Workflow for determining the selectivity profile of an SSAO inhibitor.
Caption: SSAO-mediated signaling pathway leading to inflammation.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of a type B monoamine oxidase inhibitor, (E)-2-(4-fluorophenethyl)-3-fluoroallylamine (MDL-72974A), on semicarbazide-sensitive amine oxidases isolated from vascular tissues and sera of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDL 72,974A: a selective MAO-B inhibitor with potential for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
Confirming the irreversible vs. reversible nature of SSAO inhibitor-3 binding
For Researchers, Scientists, and Drug Development Professionals
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a critical enzyme involved in inflammation and various pathologies, making it a key target for drug development. Understanding the binding mechanism of SSAO inhibitors is paramount for predicting their pharmacological effects and optimizing therapeutic strategies. This guide provides a framework for confirming the reversible or irreversible nature of SSAO inhibitor-3 binding by comparing it with established SSAO inhibitors and detailing the necessary experimental protocols.
While the specific binding nature of this compound is not yet definitively published, its high potency, with an IC50 value of less than 10 nM for human SSAO, necessitates a thorough investigation of its mechanism of action.[1] This guide will equip researchers with the knowledge and experimental designs required to elucidate its binding characteristics.
Comparative Analysis of SSAO Inhibitors
To understand the potential binding nature of this compound, it is useful to compare its known properties with those of well-characterized reversible and irreversible SSAO inhibitors.
| Inhibitor | Target | IC50 / Ki | Binding Nature | Reference |
| This compound | human SSAO | < 10 nM | To Be Determined | [1] |
| MDL72527 | SSAO | - | Irreversible (Suicide) | [2] |
| Semicarbazide | SSAO | Ki = 85 µM | Irreversible | [3] |
| 2-Bromoethylamine | SSAO | Ki = 2.5 µM | Irreversible (Suicide) | [4] |
| β-Aminopropionitrile (βAPN) | SSAO | - | Reversible (Competitive) | [2] |
| 3-Bromopropylamine | SSAO | Ki = 17 µM | Reversible (Competitive) | |
| Phenylhydrazine | SSAO | IC50 = 30 nM | Irreversible | [3] |
| Hydralazine | SSAO | IC50 = 1 µM | Irreversible | [3] |
| Phenelzine | SSAO | - | Reversible | [3] |
Experimental Protocols for Determining Inhibitor Binding Nature
The reversibility of an enzyme inhibitor is typically determined by assessing whether the enzyme's activity can be restored after the removal of the inhibitor. Several standard experimental protocols can be employed for this purpose.
Dialysis Experiment
This method is a cornerstone for differentiating between reversible and irreversible inhibition. The principle lies in the physical separation of the small molecule inhibitor from the larger enzyme-inhibitor complex.
Protocol:
-
Incubation: Incubate the SSAO enzyme with a saturating concentration of this compound (typically 10-100 times its IC50) for a predetermined period to allow for binding. A control sample with the enzyme and vehicle (e.g., DMSO) should be run in parallel.
-
Dialysis: Place the incubation mixtures into dialysis tubing with a molecular weight cut-off that retains the enzyme but allows the free inhibitor to pass through (e.g., 10-14 kDa).
-
Buffer Exchange: Dialyze the samples against a large volume of buffer for an extended period (e.g., overnight at 4°C) with several buffer changes to ensure the complete removal of the unbound inhibitor.
-
Activity Assay: After dialysis, measure the enzymatic activity of the SSAO in both the inhibitor-treated and control samples. A standard SSAO activity assay can be used, which often involves measuring the production of hydrogen peroxide using a fluorescent probe like Amplex Red.
-
Data Analysis:
-
Reversible Inhibition: If this compound is a reversible inhibitor, its removal during dialysis will lead to the dissociation of the enzyme-inhibitor complex, and the enzymatic activity will be fully or partially restored compared to the control.
-
Irreversible Inhibition: If the inhibition is irreversible, the inhibitor will remain covalently bound to the enzyme, and no significant recovery of enzyme activity will be observed even after extensive dialysis.
-
Jump Dilution Method
This technique is particularly useful for identifying slow-binding or slowly dissociating reversible inhibitors and can also confirm irreversible binding.
Protocol:
-
High Concentration Incubation: Prepare a concentrated mixture of the SSAO enzyme and this compound at a concentration sufficient to achieve near-complete inhibition.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into a reaction mixture containing the substrate for the SSAO activity assay. The dilution should be large enough to reduce the free inhibitor concentration to a level that would cause minimal inhibition if the binding were rapidly reversible.
-
Time-Course Measurement: Immediately monitor the enzyme activity over time.
-
Data Analysis:
-
Rapidly Reversible Inhibition: Full enzyme activity will be observed almost instantaneously upon dilution.
-
Slowly Reversible Inhibition: A gradual, time-dependent increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
Irreversible Inhibition: No recovery of enzyme activity will be seen over time.
-
Washout Study (for cell-based assays)
If the inhibitory activity of this compound is being assessed in a cellular context, a washout study can provide insights into its binding reversibility.
Protocol:
-
Cell Treatment: Treat cells expressing SSAO with this compound for a specific duration.
-
Washout: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.
-
Recovery Incubation: Incubate the cells in fresh medium for various time points.
-
SSAO Activity Measurement: At each time point, lyse the cells and measure the SSAO activity.
-
Data Analysis: The rate of recovery of SSAO activity will indicate the reversibility of the inhibitor's binding. A lack of recovery suggests irreversible inhibition.
Visualizing Experimental Workflows and Binding Mechanisms
To further clarify the experimental logic and potential binding scenarios, the following diagrams are provided.
Caption: Workflow for determining inhibitor binding reversibility.
Caption: Reversible vs. Irreversible enzyme inhibition.
By employing the detailed experimental protocols and comparative data presented in this guide, researchers can effectively determine the binding nature of this compound and other novel inhibitors, thereby accelerating the development of new therapeutics targeting SSAO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SSAO Inhibitor-3 and First-Generation SSAO Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors is evolving. This guide provides a comprehensive comparison of the novel SSAO inhibitor-3 against established first-generation inhibitors, offering insights into their respective potencies, selectivities, and mechanisms of action. The information is supported by available experimental data to aid in the selection of appropriate research tools.
Semicarbazide-sensitive amine oxidase, also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme implicated in inflammation and various vascular diseases. Its enzymatic activity contributes to oxidative stress, while its adhesion properties facilitate leukocyte trafficking to inflammatory sites. Inhibition of SSAO is, therefore, a promising therapeutic strategy for a range of conditions, including atherosclerosis, diabetes, and inflammatory disorders.
This guide will delve into the quantitative differences between the next-generation this compound and traditional, first-generation compounds such as semicarbazide, hydralazine, and phenylhydrazine.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and representative first-generation SSAO inhibitors. It is important to note that the data has been compiled from various sources and experimental conditions, which may not allow for direct, precise comparisons. Researchers are advised to consult the original publications for detailed experimental contexts.
Table 1: Potency of this compound
| Compound | Target | IC50 | Source Species |
| This compound | SSAO | <10 nM[1] | Human |
| This compound | AOC1 | 0.1-10 µM[1] | Human |
Table 2: Potency of First-Generation SSAO Inhibitors
| Compound | Target | IC50/Ki | Source Species |
| Semicarbazide | SSAO | Ki: 85 µM[2] | Bovine Lung |
| Hydralazine | SSAO | IC50: 1 µM[2][3] | Bovine Lung |
| Phenylhydrazine | SSAO | IC50: 30 nM[2][3] | Bovine Lung |
Table 3: Selectivity of First-Generation SSAO Inhibitors against Monoamine Oxidases (MAO)
| Compound | Target | Inhibition | Source Species |
| Hydralazine | MAO-A | Competitive (Ki: 2.5 µM)[4] | Rat Liver |
| Hydralazine | MAO-B | Mixed non-competitive[4] | Rat Liver |
| Hydrazines (general) | MAO-A and MAO-B | Non-selective inhibitors[2] | General |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro SSAO Inhibition Assay (Fluorometric Method)
This protocol is a common method for determining the inhibitory potential of compounds against SSAO.
Objective: To measure the IC50 value of an inhibitor against SSAO activity.
Principle: The enzymatic activity of SSAO is determined by measuring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate, typically benzylamine. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
SSAO enzyme source (e.g., purified recombinant human SSAO, tissue homogenates)
-
This compound and first-generation inhibitors
-
Benzylamine (substrate)
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Pargyline (MAO-B inhibitor, to ensure specificity for SSAO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitors, benzylamine, Amplex Red, and HRP in appropriate solvents (e.g., DMSO for inhibitors, buffer for others).
-
Enzyme Preparation: Dilute the SSAO enzyme source in the reaction buffer to a working concentration. If using tissue homogenates, pre-incubate with pargyline to inhibit any MAO-B activity.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitors to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (a known SSAO inhibitor).
-
Enzyme Addition: Add the prepared SSAO enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mixture containing benzylamine, Amplex Red, and HRP in the reaction buffer. Add this mixture to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C, protected from light.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in an Atherosclerosis Model
This protocol outlines a general approach to assess the therapeutic potential of SSAO inhibitors in a preclinical model of atherosclerosis.
Objective: To evaluate the effect of an SSAO inhibitor on the development and progression of atherosclerotic plaques in a relevant animal model.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice are commonly used as they spontaneously develop atherosclerosis, a process that is accelerated by a high-fat diet.
Materials:
-
ApoE-/- or LDLR-/- mice
-
High-fat diet (Western diet)
-
This compound or a first-generation inhibitor
-
Vehicle control
-
Anesthesia
-
Surgical tools for tissue collection
-
Histological staining reagents (e.g., Oil Red O for lipid staining)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions. Randomly assign mice to different treatment groups (e.g., vehicle control, low-dose inhibitor, high-dose inhibitor).
-
Induction of Atherosclerosis: Feed all mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce the formation of atherosclerotic plaques.
-
Inhibitor Administration: Administer the SSAO inhibitor or vehicle to the respective groups daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor the body weight, food intake, and general health of the animals throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative. Carefully dissect the aorta and heart.
-
Histological Analysis: Embed the aortic root and/or the entire aorta in a suitable medium (e.g., OCT compound) and prepare cross-sections. Stain the sections with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Quantification of Atherosclerosis: Capture images of the stained sections and quantify the plaque area using image analysis software.
-
Statistical Analysis: Compare the plaque area between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA) to determine the efficacy of the inhibitor.
Visualizing the Mechanisms
To better understand the biological context and experimental design, the following diagrams have been generated.
Conclusion
This compound demonstrates significantly higher potency for human SSAO in vitro compared to the first-generation inhibitors for which data is available. While a comprehensive selectivity and pharmacokinetic profile for this compound is not yet publicly detailed, its high potency suggests a promising avenue for research. First-generation inhibitors, though potent, often exhibit lower selectivity, which can be a confounding factor in experimental settings. The choice of inhibitor will ultimately depend on the specific research question, the need for selectivity, and the experimental model being used. This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their studies on SSAO-mediated pathologies.
References
Safety Operating Guide
Navigating the Safe Disposal of SSAO Inhibitor-3 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of SSAO inhibitor-3, ensuring compliance with general laboratory safety protocols.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by stringent regulations to protect both laboratory personnel and the environment. Chemical waste is regulated by bodies such as the Environmental Protection Agency (EPA) through acts like the Resource Conservation and Recovery Act (RCRA).[1] It is imperative that hazardous wastes are not disposed of in regular trash or down the sewer system.[1][2]
**Step-by-Step Disposal Protocol for this compound
The following procedure should be followed to ensure the safe and compliant disposal of this compound.
1. Waste Identification and Characterization:
-
Treat this compound as a hazardous chemical waste. Due to its nature as a biologically active inhibitor, it may possess toxicological properties.
-
Consult the Safety Data Sheet (SDS) if available for specific hazard information. If an SDS is not available, a conservative approach, treating the substance as hazardous, is required.
2. Container Selection and Labeling:
-
Select a waste container that is compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][3]
-
The container must be leak-proof and have a tightly sealing cap.[4]
-
Affix a hazardous waste tag to the container as soon as waste accumulation begins.[2][3]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).[1]
-
The quantity of the waste.
-
The date of waste generation.[1]
-
The laboratory of origin (department, room number).[1]
-
The Principal Investigator's name and contact information.[1]
-
The words "Hazardous Waste".[1]
-
Appropriate hazard pictograms.[1]
-
3. Waste Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[3]
-
Segregate the this compound waste from other incompatible waste streams. Do not mix different types of chemical waste.[1][4] For example, keep organic solvents separate from acids and bases.[4]
-
Ensure secondary containment, such as a spill tray, is used for the waste container.[2][4]
4. Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.[2]
-
Do not overfill the container; a general rule is to fill it to no more than 75-80% of its capacity to allow for expansion and prevent spills.[5]
5. Disposal Request and Pick-up:
-
Once the container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal vendor.[1][2]
-
Do not transport hazardous waste yourself.[2]
Quantitative Data Summary for Chemical Waste Handling
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 75-80% capacity. | [5] |
| Satellite Accumulation Limit | Varies by regulation; consult your institution's EHS. A common limit is 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste. | [3] |
| Empty Container Rinsing (for acute hazardous waste) | Triple rinse with a suitable solvent, using a volume equal to approximately 5% of the container's volume for each rinse. The rinsate must be collected as hazardous waste. | [2] |
Experimental Protocols Referenced
While no specific experimental protocols for this compound were found, the disposal procedures outlined are based on standard laboratory chemical waste management protocols. These protocols are designed to handle a wide range of chemical substances safely.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling SSAO inhibitor-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SSAO inhibitor-3. It offers procedural, step-by-step guidance for safe operational use and disposal, ensuring laboratory safety and building trust in chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder form to prevent inhalation of dust particles.[1] |
| Body Protection | Laboratory coat | A fully fastened lab coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Handling and Experimental Protocol
Storage and Preparation:
This compound should be stored at room temperature in a dry, well-ventilated area.[2] Before use, allow the container to reach room temperature to prevent condensation. All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
Experimental Protocol: In Vitro SSAO Inhibition Assay
This protocol outlines a typical experiment to determine the inhibitory effect of this compound on semicarbazide-sensitive amine oxidase (SSAO) activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare a buffer solution (e.g., 0.083 M glycine buffer, pH 8.0).
-
Prepare a solution of the SSAO enzyme in the buffer.
-
Prepare a solution of the substrate (e.g., spermine) in the buffer.
-
Prepare a detection reagent mix (e.g., luminol-HRP for chemiluminescent detection of H₂O₂).
-
-
Assay Procedure:
-
In a microplate, add the SSAO enzyme solution to the detection reagent mix.
-
Add varying concentrations of the this compound stock solution to the wells and incubate at 37°C for a short period (e.g., 2 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the signal (e.g., chemiluminescence) over a set period (e.g., 40 seconds) to determine the rate of H₂O₂ production.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control with no inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce SSAO activity by 50%.
-
In Vitro SSAO Inhibition Assay Workflow.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Contaminated consumables such as gloves, pipette tips, and microplates should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of these solutions down the drain.[3]
-
The waste container should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
-
Decontamination:
-
Work surfaces and equipment should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.[3]
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Logic for Selecting Appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
